Pentaerythritol tetraacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-acetyloxy-2,2-bis(acetyloxymethyl)propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O8/c1-9(14)18-5-13(6-19-10(2)15,7-20-11(3)16)8-21-12(4)17/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHCZCFQVONTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)(COC(=O)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871783 | |
| Record name | Pentaerythritol tetraacetate | |
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Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS] | |
| Record name | Pentaerythritol tetraacetate | |
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CAS No. |
597-71-7 | |
| Record name | Pentaerythritol, tetraacetate | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pentaerythritol tetraacetate | |
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| Record name | Pentaerythritol tetraacetate | |
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| Record name | 1,3-Propanediol, 2,2-bis[(acetyloxy)methyl]-, 1,3-diacetate | |
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| Record name | Pentaerythritol tetraacetate | |
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| Record name | Pentaerythritol tetraacetate | |
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| Record name | PENTAERYTHRITYL TETRAACETATE | |
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Foundational & Exploratory
Pentaerythritol Tetraacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the fundamental properties, synthesis, and characterization of pentaerythritol tetraacetate. It is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who are interested in the core scientific attributes of this compound.
Core Chemical and Physical Properties
This compound, also known as normosterol, is the tetraester of pentaerythritol and acetic acid.[1] Its chemical structure consists of a central quaternary carbon atom bonded to four methylene groups, each of which is esterified with an acetate group.
Caption: Chemical structure of this compound.
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | [3-acetyloxy-2,2-bis(acetyloxymethyl)propyl] acetate |
| Synonyms | Normosterol, Pentaerythrityl Tetraacetate, T.A.P.E.[1] |
| CAS Number | 597-71-7 |
| Molecular Formula | C13H20O8 |
| Molecular Weight | 304.29 g/mol |
| Appearance | White to off-white powder or crystalline solid[2] |
| Melting Point | 78-83 °C[2] |
| Boiling Point | 325 °C[2] |
| Density | 1.2730 g/cm³[2] |
| Solubility | Slightly soluble in water. Soluble in chloroform.[2][3] |
| Refractive Index | 1.5800 (estimate)[2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of pentaerythritol with an excess of acetic anhydride, often in the presence of a catalyst. The following is a representative laboratory-scale protocol adapted from general esterification procedures.
Materials:
-
Pentaerythritol
-
Acetic anhydride
-
Pyridine (catalyst and solvent)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate (for drying)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentaerythritol in a slight excess of pyridine.
-
Acetylation: Slowly add a stoichiometric excess (at least 4 equivalents) of acetic anhydride to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude this compound from hot ethanol to yield a purified, crystalline solid.[3] An alternative purification method involves dissolving the crude product in chloroform, washing with saturated sodium bicarbonate and then water, drying over anhydrous calcium chloride, and evaporating the solvent, followed by crystallization from 95% ethanol.[2]
Caption: Experimental workflow for the synthesis and purification of this compound.
Characterization Methods
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show two main signals: a singlet corresponding to the methyl protons of the four acetate groups and a singlet for the eight methylene protons of the pentaerythritol backbone.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the different carbon environments: the quaternary central carbon, the methylene carbons, the carbonyl carbons of the acetate groups, and the methyl carbons of the acetate groups.[4]
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound provides information about its functional groups. Key characteristic absorption bands are expected for the C=O stretching of the ester groups and the C-O stretching vibrations.[5]
| Spectral Data | Expected Observations |
| ¹H NMR | A singlet for the methyl protons of the acetate groups and a singlet for the methylene protons. |
| ¹³C NMR | Signals corresponding to the quaternary carbon, methylene carbons, carbonyl carbons, and methyl carbons.[4] |
| FT-IR | Strong absorption band for the C=O stretching of the ester functional group (typically around 1740 cm⁻¹). Absorption bands for C-O stretching and C-H stretching and bending vibrations.[5] |
Applications in Drug Development and Life Sciences
The direct application of this compound in drug development is not extensively documented in the scientific literature. However, the parent compound, pentaerythritol, and other pentaerythritol esters have shown promise in pharmaceutical formulations, suggesting potential areas of exploration for the tetraacetate derivative.
3.1. Role as a Pharmaceutical Excipient
Pentaerythritol has been investigated as a solid-dispersion carrier to enhance the solubility and permeability of poorly water-soluble drugs.[6][7] Solid dispersions are a common strategy to improve the bioavailability of active pharmaceutical ingredients. Given its structural similarity to pentaerythritol, the tetraacetate could potentially be explored for similar applications, particularly for the formulation of lipophilic drugs. Inactive ingredients, or excipients, are crucial components of pharmaceutical products, aiding in the manufacturing process and the delivery of the active drug.[8][9]
3.2. Use in Cosmetics
This compound is used in cosmetic formulations as a skin-conditioning agent and emollient.[2][10] Its safety for use in cosmetics has been reviewed, indicating a low potential for adverse health effects at typical concentrations.[10]
3.3. Potential for Further Research
While direct biological activity or involvement in signaling pathways for this compound has not been identified, the broader class of pentaerythritol esters is used in various industrial applications, including lubricants and plasticizers.[11] Further research could explore the biocompatibility and biodegradability of this compound for potential applications in biodegradable polymers for medical devices or as a component in controlled-release drug delivery systems. The parent molecule, pentaerythritol, is a versatile building block for the synthesis of various polyfunctionalized derivatives, some of which have applications as vasodilators and explosives (e.g., pentaerythritol tetranitrate).[1]
References
- 1. Pentaerythritol - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 597-71-7 [m.chemicalbook.com]
- 3. This compound | 597-71-7 [chemicalbook.com]
- 4. This compound(597-71-7) 13C NMR [m.chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Characterization of Pentaerythritol-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. ‘Inactive’ ingredients in oral medications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cir-safety.org [cir-safety.org]
- 11. What is the application of pentaerythritol in various industries? - News - Zibo Anquan Chemical Co., [zbaqchem.com]
The Synthesis of Pentaerythritol Tetraacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis mechanism of pentaerythritol tetraacetate, a versatile compound with applications in various fields, including pharmaceuticals and polymer chemistry. This document details the core synthetic pathways, experimental protocols, and quantitative data to support research and development efforts.
Introduction
This compound is the tetraester of pentaerythritol and acetic acid. Its synthesis primarily involves the esterification of the four hydroxyl groups of pentaerythritol with an acetylating agent. The choice of acetylating agent and catalyst significantly influences the reaction conditions and yield. This guide will explore the most common synthetic routes, focusing on both acid and base-catalyzed mechanisms.
Synthesis Mechanisms
The formation of this compound is achieved through the esterification of pentaerythritol. This can be accomplished using either acetic acid or acetic anhydride as the acetylating agent. The reaction is typically catalyzed by an acid or a base.
Acid-Catalyzed Esterification (Fischer Esterification)
When using acetic acid, the reaction is a classic example of Fischer esterification. The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). The mechanism involves the protonation of the carbonyl oxygen of acetic acid, which increases its electrophilicity. The hydroxyl group of pentaerythritol then acts as a nucleophile, attacking the protonated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. This process is repeated for all four hydroxyl groups.
A similar acid-catalyzed mechanism occurs with acetic anhydride. The acid catalyst protonates one of the carbonyl oxygens of the anhydride, activating it for nucleophilic attack by the hydroxyl groups of pentaerythritol.
Base-Catalyzed Esterification
Base-catalyzed esterification is particularly effective when using the more reactive acetic anhydride. A common base catalyst is pyridine, often used with a catalytic amount of 4-dimethylaminopyridine (DMAP). In this mechanism, the base does not directly activate the alcohol. Instead, pyridine can act as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive N-acetylpyridinium ion. This intermediate is then readily attacked by the hydroxyl groups of pentaerythritol. DMAP is a more potent acylation catalyst and functions similarly.
Quantitative Data on Synthesis Parameters
The yield of this compound is highly dependent on the reaction conditions. The following tables summarize the quantitative data from various synthetic protocols.
Table 1: Synthesis of this compound using Acid Catalysis
| Acetylating Agent | Catalyst | Molar Ratio (Pentaerythritol:Acetylating Agent) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetic Acid | Sulfuric Acid | 1:excess | Reflux | Not specified | Not specified | [1] |
| Acetic Acid | p-Toluenesulfonic Acid | 1:5 (with hexanoic acid) | Not specified | 5 | 87 | [2] |
| Acetic Anhydride | Sulfuric Acid | Not specified | Not specified | Not specified | High |
Table 2: Synthesis of this compound using Base Catalysis
| Acetylating Agent | Catalyst | Molar Ratio (Pentaerythritol:Acetylating Agent) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Pyridine | Not specified | Not specified | Not specified | High |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound.
Protocol 1: Acid-Catalyzed Synthesis using Acetic Acid and Sulfuric Acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., a Dean-Stark apparatus), add pentaerythritol and an excess of glacial acetic acid.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically.
-
Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.
-
Work-up: After completion, cool the reaction mixture. Neutralize the excess sulfuric acid with a base (e.g., sodium bicarbonate solution).
-
Purification: The crude product can be purified by washing with water to remove any remaining acetic acid and salts, followed by recrystallization from a suitable solvent such as ethanol or water.
Protocol 2: Synthesis using Acetic Anhydride and Pyridine
-
Reaction Setup: In a round-bottom flask, dissolve pentaerythritol in pyridine.
-
Reagent Addition: Cool the solution in an ice bath and slowly add acetic anhydride with stirring.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating.
-
Work-up: Pour the reaction mixture into cold water to precipitate the product and hydrolyze the excess acetic anhydride.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from ethanol.
Mandatory Visualizations
Reaction Pathway Diagrams
Caption: Acid-catalyzed synthesis of this compound.
Caption: Base-catalyzed synthesis of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
References
An In-Depth Technical Guide to Pentaerythritol Tetraacetate: Physicochemical Properties and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol tetraacetate (PETA) is a tetraester of pentaerythritol and acetic acid. It is a white crystalline solid that is practically insoluble in water but soluble in several organic solvents. In the pharmaceutical industry, PETA is primarily utilized as an excipient, serving as a plasticizer in film-coating formulations and as a lipid matrix component in novel drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with detailed experimental protocols relevant to its synthesis, analysis, and application in drug development.
Physicochemical Characteristics
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₀O₈ | [1] |
| Molecular Weight | 304.29 g/mol | [1] |
| CAS Number | 597-71-7 | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 78-83 °C | [2] |
| Boiling Point | 325 °C | [2] |
| Density | 1.273 g/cm³ | [2] |
| Solubility | Slightly soluble in water. Soluble in chloroform and hot ethanol. | [2] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by two singlets. The peak assignments are as follows:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.0 | Singlet | 12H | Methyl protons of the four acetate groups (-OCOCH₃ ) |
| ~4.1 | Singlet | 8H | Methylene protons of the pentaerythritol backbone (-CCH₂ O-) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the molecular structure:
| Chemical Shift (ppm) | Assignment |
| ~20.7 | Methyl carbons of the acetate groups (-O-CO-C H₃) |
| ~45.0 | Quaternary carbon of the pentaerythritol core (C (CH₂O)₄) |
| ~62.0 | Methylene carbons of the pentaerythritol backbone (-C H₂-O-) |
| ~170.0 | Carbonyl carbons of the acetate groups (-O-C O-CH₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays characteristic absorption bands for its functional groups:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium | C-H stretching (aliphatic) |
| ~1740 | Strong | C=O stretching (ester carbonyl) |
| ~1240 | Strong | C-O stretching (ester) |
| ~1040 | Strong | C-O stretching (ether-like linkage of the backbone) |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound typically does not show a prominent molecular ion peak (m/z 304) due to facile fragmentation. Key fragmentation pathways involve the loss of acetate and acetyl groups. Common fragments observed include:
-
m/z 245: [M - OCOCH₃]⁺
-
m/z 203: [M - OCOCH₃ - CH₂CO]⁺
-
m/z 43: [CH₃CO]⁺ (base peak)
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via the esterification of pentaerythritol with acetic anhydride, catalyzed by 4-(dimethylamino)pyridine (DMAP).[3]
Materials:
-
Pentaerythritol (PE)
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Cyclohexane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pentaerythritol (0.5 g, 3.7 mmol), 4-(dimethylamino)pyridine (0.06 g, 0.4 mmol), and acetic anhydride (5 mL, 53 mmol).
-
Heat the reaction mixture to 150 °C and maintain this temperature with stirring for 1.5 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Add cyclohexane and co-evaporate the acetic acid and excess acetic anhydride using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude this compound can be purified by recrystallization from hot water or 95% ethanol.
Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol outlines a general procedure for preparing drug-loaded SLNs using this compound as the lipid matrix.[4][5][6]
Materials:
-
This compound (Lipid)
-
Drug (lipophilic)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Water bath
Procedure:
-
Melt the this compound by heating it to approximately 5-10 °C above its melting point.
-
Disperse or dissolve the lipophilic drug in the molten lipid.
-
In a separate beaker, heat an aqueous solution of the surfactant to the same temperature as the lipid melt.
-
Add the hot aqueous surfactant solution to the molten lipid-drug mixture and immediately homogenize using a high-shear homogenizer for a few minutes to form a coarse pre-emulsion.
-
Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at a pressure of 500-1500 bar.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
Synthesis Workflow for this compound.
Evaluation of this compound as a Plasticizer in Pharmaceutical Coatings
This protocol provides a method for evaluating the effect of PETA as a plasticizer on the properties of a polymeric film, such as those made from Eudragit®.[7][8]
Materials:
-
Film-forming polymer (e.g., Eudragit® RS)
-
This compound (Plasticizer)
-
Solvent (e.g., ethanol)
-
Casting plate (e.g., Teflon)
-
Controlled temperature oven
-
Tensile strength tester
Procedure:
-
Prepare a solution of the film-forming polymer in the chosen solvent (e.g., 12% w/v Eudragit® RS in ethanol).
-
Prepare several batches of the polymer solution, adding varying concentrations of this compound (e.g., 5%, 10%, 15%, 20% w/w of the polymer). A control batch with no plasticizer should also be prepared.
-
Stir each solution until the plasticizer is fully dissolved.
-
Cast a uniform layer of each solution onto a casting plate.
-
Dry the films in a controlled temperature oven (e.g., 40 °C for 48 hours) to ensure complete solvent evaporation.
-
Once dried, carefully peel the films from the plate.
-
Evaluate the mechanical properties of the films, such as tensile strength and percentage elongation, using a tensile strength tester. Compare the results for films with different plasticizer concentrations to the control film.
Workflow for Evaluating PETA as a Plasticizer.
Biocompatibility and Quality Control
As a pharmaceutical excipient, this compound must meet stringent safety and quality standards.
Biocompatibility Testing
In vitro cytotoxicity is a key initial assessment of biocompatibility. The MTT assay is a common method used to evaluate the effect of an excipient on cell viability.[3][9][10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
General Protocol Outline:
-
Cell Culture: Plate a suitable cell line (e.g., human keratinocytes) in a 96-well plate and incubate to allow for cell attachment.
-
Exposure: Prepare solutions of this compound at various concentrations in the cell culture medium. Replace the existing medium in the wells with the PETA-containing medium and incubate for a defined period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of PETA relative to untreated control cells.
Quality Control for Pharmaceutical Use
Quality control of this compound for pharmaceutical applications typically involves a battery of tests to ensure its identity, purity, and quality.
| Test | Method | Specification (Example) |
| Identification | FTIR | The spectrum should be concordant with the reference spectrum of this compound. |
| Assay | HPLC-UV or GC-FID | Not less than 98.0% and not more than 102.0% of C₁₃H₂₀O₈. |
| Melting Range | USP <741> | 78-83 °C |
| Water Content | Karl Fischer Titration (USP <921>) | Not more than 0.5% |
| Residue on Ignition | USP <281> | Not more than 0.1% |
| Heavy Metals | USP <231> | Not more than 10 ppm |
| Related Substances | HPLC or GC | Limits for specific impurities (e.g., pentaerythritol, partially acetylated pentaerythritol) should be defined. |
Conclusion
This compound is a versatile pharmaceutical excipient with well-defined physicochemical properties. Its utility as a plasticizer and a lipid matrix in drug delivery systems makes it a valuable component in the formulation of various dosage forms. The experimental protocols and quality control parameters outlined in this guide provide a framework for researchers and drug development professionals to effectively utilize and evaluate this compound in their work. As with any excipient, a thorough understanding of its characteristics and appropriate testing are crucial for the development of safe and effective pharmaceutical products.
References
- 1. This compound | C13H20O8 | CID 69007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The MTT assay as tool to evaluate and compare excipient toxicity in vitro on respiratory epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hot Homogenization Technique [ebrary.net]
- 5. japsonline.com [japsonline.com]
- 6. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Plasticizer Effect on Thermo-responsive Properties of Eudragit RS Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Pentaerythritol tetraacetate CAS number 597-71-7
CAS Number: 597-71-7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol tetraacetate (CAS 597-71-7), also known as Normosterol, is a tetraester of pentaerythritol and acetic acid.[1][2][3][4] It is a white to off-white crystalline powder with a wide range of applications, primarily in the cosmetics and personal care industries as a skin-conditioning agent and emollient.[2][5] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification methods, and current applications, with a focus on information relevant to researchers and professionals in drug development.
Physicochemical Properties
This compound is a stable compound under normal conditions.[6] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₀O₈ | [3][7] |
| Molecular Weight | 304.29 g/mol | [3][7] |
| IUPAC Name | [3-(acetyloxy)-2,2-bis(acetyloxymethyl)propyl] acetate | [3] |
| Synonyms | Normosterol, Pentaerythrityl Tetraacetate, Tetraacetyl pentestriol, Normo-level, TAPE | [3][7] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 78-83 °C | [2] |
| Boiling Point | 325 °C | [2] |
| Density | 1.273 g/cm³ (estimate) | [2] |
| Solubility | Insoluble in water. Soluble in oils and esters. | [5][8] |
Synthesis and Purification
This compound can be synthesized through the esterification of pentaerythritol with an excess of acetic acid or acetic anhydride.[9][10] The reaction is typically catalyzed by an acid.
Synthesis Experimental Protocol
A common method for the preparation of this compound involves the reaction of pentaerythritol with an excess of acetic anhydride in the presence of a catalyst.
Materials:
-
Pentaerythritol
-
Acetic anhydride (5 to 7 molar equivalents to pentaerythritol)[9]
-
Catalyst (e.g., a mixture of sulfuric acid and oleum, or phosphoric acid/phosphoric anhydride)[9]
-
Cold water
-
Ethanol (95%)
Procedure:
-
To a reaction flask, add the acetic anhydride and the catalyst (1 to 6% by weight, based on the anhydride).[9]
-
Heat the mixture gently.
-
Slowly add finely divided pentaerythritol to the heated mixture with continuous stirring.[9]
-
Maintain the reaction temperature and continue stirring until the reaction is complete (monitoring by techniques like TLC may be necessary).
-
After the reaction is complete, pour the reaction mixture into cold water to precipitate the crude this compound.[9]
-
Filter the precipitate and wash with cold water to remove excess acid.
Purification Experimental Protocol
The crude product from the synthesis can be purified by recrystallization.
Procedure:
-
The crude this compound can be crystallized from hot water. The crystals are then leached with cold water until the odor of acetic acid is no longer detectable.[1][2]
-
Alternatively, the crude product can be dissolved in chloroform, washed with saturated sodium bicarbonate solution, and then with water. The organic layer is dried over anhydrous calcium chloride, and the solvent is evaporated. The resulting solid is then recrystallized from 95% ethanol.[1][2]
A schematic of the synthesis and purification workflow is presented in Figure 1.
Caption: Workflow for the synthesis and purification of this compound.
Applications
The primary application of this compound is in the cosmetic and personal care industry.
Cosmetic and Personal Care Applications
This compound is utilized as a skin-conditioning agent and emollient .[2][5] Its mechanism of action in this context is primarily physical. When applied to the skin, it forms a thin, non-greasy, occlusive layer. This barrier helps to reduce transepidermal water loss (TEWL), thereby increasing skin hydration and promoting a smoother, softer skin feel.[11] This property makes it a valuable ingredient in moisturizers, lotions, and other skincare products aimed at improving skin barrier function.[11]
The conceptual mechanism of its emollient action is depicted in Figure 2.
Caption: Conceptual diagram of this compound's emollient action on the skin.
Potential in Drug Development
While direct applications of this compound as an active pharmaceutical ingredient (API) are not well-documented, its properties as an emollient and film-forming agent could be relevant in topical drug delivery systems. It could potentially be used as an excipient in dermatological formulations to:
-
Enhance the spreadability and texture of creams and ointments.
-
Provide an occlusive barrier to improve the penetration of an API.
-
Contribute to the overall stability of a topical formulation.
Safety and Toxicology
This compound is considered to have low toxicity. The oral LD50 in mice is reported to be 3500 mg/kg, indicating it is moderately toxic by ingestion.[2] The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the safety of pentaerythritol tetraesters, including this compound, and concluded that they are safe as used in cosmetic formulations.[12][13]
Standard handling procedures, such as avoiding dust formation and using personal protective equipment, are recommended when working with the powdered form of this chemical.[6]
Conclusion
This compound is a well-characterized compound with established applications in the cosmetics industry as a skin-conditioning agent. Its synthesis and purification are straightforward, and it possesses a favorable safety profile for topical use. While its direct role in drug development is not currently prominent, its physicochemical properties suggest potential as an excipient in topical pharmaceutical formulations. Further research into its compatibility with various APIs and its influence on drug delivery could unveil new opportunities for this versatile molecule.
References
- 1. This compound | 597-71-7 [chemicalbook.com]
- 2. This compound CAS#: 597-71-7 [m.chemicalbook.com]
- 3. This compound | C13H20O8 | CID 69007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [myskinrecipes.com]
- 6. valsynthese.ch [valsynthese.ch]
- 7. bangchemicals.com [bangchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. GB951670A - Process for the preparation of tetraesters of penta-erythritol - Google Patents [patents.google.com]
- 10. US1583658A - Process of preparing pentaerythritol tetracetate - Google Patents [patents.google.com]
- 11. lesielle.com [lesielle.com]
- 12. cir-safety.org [cir-safety.org]
- 13. Safety Assessment of Pentaerythrityl Tetraesters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to [3-acetyloxy-2,2-bis(acetyloxymethyl)propyl] acetate (Pentaerythritol Tetraacetate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol tetraacetate, systematically named [3-acetyloxy-2,2-bis(acetyloxymethyl)propyl] acetate according to IUPAC nomenclature, is a tetraester of pentaerythritol and acetic acid.[1] This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its current and potential applications, particularly within the realm of drug development.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[2] It is characterized by its high thermal stability, which makes it suitable for applications requiring elevated temperatures. A summary of its key quantitative properties is presented in Table 1. While highly soluble in many organic solvents, its solubility in water is limited.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [3-acetyloxy-2,2-bis(acetyloxymethyl)propyl] acetate | [1] |
| Synonyms | Normosterol, Pentaerythrityl Tetraacetate, TAPE | [1] |
| CAS Number | 597-71-7 | [1][3] |
| Molecular Formula | C13H20O8 | [1][3] |
| Molecular Weight | 304.29 g/mol | [1] |
| Melting Point | 80-83 °C | |
| Boiling Point | 325 °C | |
| Density | 1.396 g/cm³ | [2] |
| Water Solubility | 5.6 g/100 mL at 15 °C (for Pentaerythritol) | [2] |
| Solubility in Organic Solvents | Soluble in ethanol, ethylene glycol, glycerol, methanol | [2] |
| Insoluble in | Acetone, benzene, diethyl ether, chloroform | [2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of pentaerythritol with an excess of acetic anhydride, often in the presence of a catalyst.
Materials:
-
Pentaerythritol
-
Acetic anhydride
-
Pyridine (catalyst)
-
Deionized water
-
Ethanol (95%)
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pentaerythritol and an excess of acetic anhydride (e.g., a 1:5 molar ratio).
-
Slowly add a catalytic amount of pyridine to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold deionized water with vigorous stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove excess acetic acid and pyridine.
Purification
The crude this compound can be purified by recrystallization.
Procedure:
-
Dissolve the crude product in a minimal amount of hot 95% ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration.
-
For higher purity, the product can be dissolved in chloroform, washed with saturated sodium bicarbonate solution and then water, dried over anhydrous calcium chloride, and the solvent evaporated.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetate groups and a singlet for the methylene protons of the pentaerythritol backbone.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the quaternary carbon of the pentaerythritol core, the methylene carbons, and the methyl carbons of the acetate groups.
Table 2: NMR Spectral Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~2.0 | s | -C(O)CH₃ |
| ~4.1 | s | -CH₂- | |
| ¹³C | ~20.7 | q | -C(O)C H₃ |
| ~42.1 | s | -C (CH₂O-)₄ | |
| ~61.9 | t | -C H₂- | |
| ~170.1 | s | -C (O)CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretching of the ester functional group, typically around 1740 cm⁻¹. Other notable peaks include C-O stretching and C-H bending and stretching vibrations.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1230 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will likely show fragmentation patterns corresponding to the loss of acetate groups and other characteristic fragments. The molecular ion peak may be observed, though it might be of low intensity.
Applications in Drug Development
While this compound itself is not an active pharmaceutical ingredient, its properties make it a person of interest as an excipient in drug formulations. Its parent compound, pentaerythritol, has been investigated as a carrier for solid dispersions to enhance the solubility and dissolution of poorly water-soluble drugs.
A solid dispersion is a system where a drug is dispersed in an inert carrier, often in a crystalline or amorphous state. This can lead to improved bioavailability of the drug. The high crystallinity and potential for hydrogen bonding of pentaerythritol make it a suitable carrier. This compound, being a less polar derivative, could offer advantages in formulating drugs with specific solubility characteristics. The ester groups can also modulate the release profile of the drug from the solid dispersion.
Conclusion
This compound is a well-defined chemical entity with established synthesis and characterization protocols. Its physicochemical properties, particularly its thermal stability and potential as a formulation excipient, make it a compound of interest for further research and development in the pharmaceutical sciences. The exploration of its role in advanced drug delivery systems, such as solid dispersions, warrants further investigation to unlock its full potential in improving the therapeutic efficacy of challenging drug candidates.
References
An In-depth Technical Guide to Pentaerythritol Tetraacetate
This technical guide provides a comprehensive overview of the chemical and physical properties of pentaerythritol tetraacetate, with a focus on its molecular weight, synthesis, and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Molecular Weight
This compound, also known by synonyms such as Normosterol and T.A.P.E., is the tetraester of pentaerythritol and acetic acid. It is a white to off-white crystalline powder.
| Identifier | Value | Reference |
| Molecular Formula | C₁₃H₂₀O₈ | [1][2][3] |
| Molecular Weight | 304.29 g/mol | [2][3][4] |
| 304.2931 g/mol | [1] | |
| 304.30 g/mol | [3] | |
| CAS Registry Number | 597-71-7 | [1][2] |
| IUPAC Name | [3-acetyloxy-2,2-bis(acetyloxymethyl)propyl] acetate | [2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and in the design of experimental procedures.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 78-83 °C | [4] |
| Boiling Point | 325 °C | [4] |
| Density | 1.2730 g/cm³ | [4] |
| Solubility | Slightly soluble in water. Soluble in chloroform. | |
| XLogP3-AA | -0.1 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 8 | [2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of pentaerythritol with an excess of acetic anhydride.
Materials:
-
Pentaerythritol (PE)
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Cyclohexane
-
Acetone, Ethyl acetate, or Dichloromethane
Procedure:
-
In a 50 mL round-bottom flask equipped with a condenser, combine pentaerythritol (0.5 g, 3.7 mmol), 4-dimethylaminopyridine (0.06 g, 0.4 mmol, 12 mol%), and acetic anhydride (5 mL, 53 mmol).
-
Heat the reaction mixture to 150 °C and maintain this temperature for 1.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add cyclohexane to the reaction mixture.
-
Co-evaporate the acetic acid and excess acetic anhydride with cyclohexane under reduced pressure.
-
Once the mixture is dry, dissolve the crude product in a suitable organic solvent (acetone, ethyl acetate, or dichloromethane).
Purification by Crystallization
The crude this compound can be purified by crystallization.
Procedure:
-
Dissolve the crude product in hot water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by filtration.
-
Leach the crystals with cold water until the odor of acetic acid is no longer detectable.
-
Alternatively, dissolve the crude product in chloroform, wash with saturated sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous calcium chloride, filter, and evaporate the solvent. The resulting solid can be recrystallized from 95% ethanol.[2]
Spectroscopic Data for Characterization
The structure and purity of this compound can be confirmed using various spectroscopic techniques.
| Spectroscopic Data | Key Features |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the methyl protons of the acetate groups and the methylene protons of the pentaerythritol backbone. |
| ¹³C NMR | The carbon NMR spectrum will display peaks corresponding to the carbonyl carbons of the ester groups, the methyl carbons of the acetate groups, the quaternary carbon, and the methylene carbons of the pentaerythritol core. |
| IR Spectroscopy | The infrared spectrum will exhibit a strong absorption band characteristic of the C=O stretching of the ester functional groups, typically in the range of 1735-1750 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of acetate groups. |
Workflow and Diagrams
The following diagrams illustrate the synthesis and characterization workflow for this compound.
References
Solubility of Pentaerythritol Tetraacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of pentaerythritol tetraacetate. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining solubility, and a workflow for this procedure.
Introduction to this compound
This compound is a white to off-white crystalline powder. It is an ester derived from pentaerythritol and acetic acid. Its structure and properties make it a subject of interest in various chemical and pharmaceutical applications. Understanding its solubility in different solvents is crucial for its application in synthesis, formulation, and purification processes.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Qualitative Solubility | Source/Justification |
| Water | Slightly soluble in cold water; soluble in hot water.[1][2][3] | Purification methods describe crystallization from hot water.[1][2][3] |
| Chloroform | Soluble | Used as the initial solvent in a recrystallization procedure.[1][2][3] |
| Ethanol (95%) | Soluble in hot 95% ethanol. | Used as the crystallization solvent after initial dissolution in chloroform.[1][2][3] |
| Acetone | Insoluble. | Pentaerythritol, the parent polyol, is insoluble in acetone, suggesting the tetraacetate may also have low solubility.[4] |
| Benzene | Insoluble. | Pentaerythritol is insoluble in benzene.[4] |
| Carbon Tetrachloride | Insoluble. | Pentaerythritol is insoluble in carbon tetrachloride.[4] |
| Diethyl Ether | Insoluble. | Pentaerythritol is insoluble in diethyl ether.[4] |
Note: The insolubility in acetone, benzene, carbon tetrachloride, and diethyl ether is inferred from the properties of the parent compound, pentaerythritol.[4] Experimental verification is recommended.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The following is a detailed protocol for determining the solubility of this compound in a given solvent using the isothermal shake-flask method, which is considered the "gold standard" for solubility measurements.
3.1. Materials
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Glass vials with screw caps and PTFE septa
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.
-
Add a known volume of the solvent to each vial.
-
Tightly cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary study can be conducted to determine the optimal equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.
-
-
Quantification:
-
Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent at the experimental temperature, expressed in units such as g/100 mL or mg/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for solubility determination using the shake-flask method.
Conclusion
While quantitative solubility data for this compound remains scarce in readily available literature, this guide provides a foundational understanding of its solubility characteristics based on qualitative information. The detailed experimental protocol for the shake-flask method offers a robust framework for researchers to determine the precise solubility of this compound in various solvents of interest, enabling its effective use in scientific and industrial applications. It is recommended that experimental determination be carried out to obtain quantitative data for specific solvent systems.
References
In-Depth Technical Guide to the Thermal Stability of Pentaerythritol Tetraacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of pentaerythritol tetraacetate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from closely related pentaerythritol esters to provide a robust understanding of its expected thermal behavior. The information is presented to support research, development, and formulation activities where the thermal characteristics of this excipient are of critical importance.
Introduction to this compound
This compound is the tetraester of pentaerythritol and acetic acid. It belongs to the class of polyol esters, which are known for their thermal stability and are used in a variety of applications, including as plasticizers, lubricants, and in coatings. In the pharmaceutical industry, understanding the thermal stability of excipients like this compound is crucial for predicting their behavior during manufacturing processes such as hot-melt extrusion and for assessing their long-term stability in final formulations.
Physicochemical Properties
A summary of the available physical and chemical properties of this compound is provided in Table 1. It is important to note that there are discrepancies in the reported melting points in various sources, which may be attributed to differences in the purity of the samples tested.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₃H₂₀O₈ | [1] |
| Molecular Weight | 304.29 g/mol | [1] |
| CAS Number | 597-71-7 | [2] |
| Melting Point | 78-83 °C or 276 °C | [2][3][4] |
| Boiling Point | 325 °C | [2][3][5] |
| Appearance | White to off-white crystalline powder | [2] |
Thermal Stability Analysis
The thermal stability of a material is its ability to resist decomposition at high temperatures. This is commonly evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Inferred Thermal Stability from Related Compounds
Based on this information, a projected thermal decomposition profile for this compound is summarized in Table 2. These values are estimates based on the behavior of analogous compounds and should be confirmed by experimental analysis for any critical applications.
Table 2: Estimated Thermal Decomposition Data for this compound
| Thermal Property | Estimated Value |
| TGA Onset Decomposition Temperature (Tonset) | ~ 230 - 350 °C |
| TGA Peak Decomposition Temperature (Tpeak) | ~ 350 - 450 °C |
| DSC Melting Endotherm (Tm) | 78-83 °C or ~276 °C (discrepancy in literature) |
Predicted Thermal Decomposition Pathway
The thermal decomposition of polyol esters, such as this compound, in an inert atmosphere is expected to proceed through the cleavage of the ester linkages.[8] Studies on pentaerythritol esters with longer alkyl chains, like tetrapentanoate and tetranonanoate, have identified the primary decomposition products as the corresponding carboxylic acid and a pentaerythritol tri-ester.[3]
Applying this to this compound, the predicted primary decomposition pathway would involve the elimination of acetic acid to form a pentaerythritol triacetate species. This process could continue until the complete decomposition of the molecule. The anticipated decomposition reaction is illustrated below.
Caption: Predicted thermal decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
To accurately determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which this compound decomposes and the corresponding mass loss.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA crucible (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample crucible into the TGA instrument.
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Data Acquisition:
-
Heat the sample from ambient temperature to a final temperature of approximately 600°C.
-
Use a linear heating rate, typically 10°C/min or 20°C/min.
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature (Tonset) from the curve, which represents the temperature at which significant weight loss begins.
-
Determine the peak decomposition temperature(s) (Tpeak) from the derivative of the TGA curve (DTG curve), which indicates the temperature(s) of maximum rate of weight loss.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan and seal it with a lid.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
-
Data Acquisition:
-
Heat the sample at a controlled linear rate, typically 10°C/min, to a temperature above its expected melting point.
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify endothermic peaks, which correspond to processes like melting. The peak temperature of the endotherm is taken as the melting point (Tm).
-
Identify other thermal events such as glass transitions (a step change in the baseline) or crystallization (exothermic peaks).
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the thermal analysis of this compound.
Caption: Workflow for the thermal analysis of this compound.
Conclusion
While direct experimental data on the thermal stability of this compound is sparse in the reviewed literature, a comprehensive understanding can be inferred from the analysis of closely related pentaerythritol esters. The compound is expected to be thermally stable up to temperatures in the range of 230-350°C, with decomposition likely proceeding via the cleavage of its ester bonds to release acetic acid. For applications where thermal stability is a critical parameter, it is highly recommended to perform experimental TGA and DSC analyses following the protocols outlined in this guide to obtain precise data for the specific grade and purity of the material being used.
References
- 1. This compound | C13H20O8 | CID 69007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 597-71-7 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound (CAS 597-71-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Pentaerythritol Tetraacetate: A Technical Guide to its Discovery, Synthesis, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaerythritol tetraacetate, a tetraester of pentaerythritol, has a history rooted in the late 19th and early 20th centuries, following the discovery of its parent alcohol. While not a frontline therapeutic agent itself, its stable, symmetric structure and biocompatibility have made it a subject of interest as a scaffold in materials science and potentially as a component in drug delivery systems. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, with a focus on experimental protocols and quantitative data relevant to its application in research and development.
Discovery and Historical Development
The journey of this compound begins with its precursor, pentaerythritol.
1.1. The Genesis: Discovery of Pentaerythritol
In 1891, German chemist Bernhard Tollens and his student P. Wigand first synthesized pentaerythritol.[1] Their method involved the base-catalyzed reaction of acetaldehyde and formaldehyde.[1] This foundational discovery paved the way for the exploration of a new class of polyhydric alcohols and their derivatives.
1.2. The Emergence of the Tetraacetate
While the precise date and discoverer of the first synthesis of this compound are not definitively documented in readily available literature, early patents indicate its existence and production by the 1920s. A United States patent granted in 1926 to Hans T. Clarke describes a process for preparing this compound, suggesting that the compound was of industrial interest by this time.[2]
1.3. "Normosterol": A Historical Footnote
This compound is also known by the synonym "Normosterol".[3] While the origins of this name are not entirely clear from the available historical records, it suggests a potential past association with pharmaceutical or medicinal applications, possibly as a commercial product name. However, extensive research reveals no significant history of "Normosterol" as a widely used therapeutic agent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₀O₈ | [3] |
| Molecular Weight | 304.29 g/mol | [3] |
| Appearance | White to off-white powder or crystals | [4] |
| Melting Point | 78-83 °C | [4] |
| Boiling Point | 325 °C | [4] |
| Density | 1.2730 g/cm³ | [4] |
| CAS Number | 597-71-7 | [3] |
Synthesis of this compound: Experimental Protocols
Several methods have been developed for the synthesis of this compound. The two most common approaches are the direct esterification of pentaerythritol with acetic anhydride or acetic acid, and the acetolysis of pentaerythritol tetranitrate.
3.1. Method 1: Esterification of Pentaerythritol with Acetic Anhydride
This is a widely used and efficient method for producing high yields of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pentaerythritol, a molar excess of acetic anhydride, and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).
-
Reaction Conditions: Heat the reaction mixture to 150°C with continuous stirring for approximately 1.5 to 2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add cyclohexane to the mixture.
-
Co-evaporate the acetic acid and excess acetic anhydride with cyclohexane under reduced pressure.
-
Once dry, dissolve the residue in a suitable organic solvent (e.g., acetone, ethyl acetate, or dichloromethane).
-
-
Purification: The crude product can be purified by recrystallization from hot water or 95% ethanol to yield pure this compound.[4] Leaching with cold water until the odor of acetic acid is no longer detectable is also recommended.[4]
Logical Workflow for Esterification Synthesis
Caption: Workflow for the synthesis of this compound via esterification.
3.2. Method 2: Acetolysis of Pentaerythritol Tetranitrate (PETN)
This method provides an alternative route to this compound, starting from the corresponding tetranitrate ester. A reported yield for this method is 95%.[4]
Experimental Protocol:
Note: Pentaerythritol tetranitrate is a powerful explosive and should be handled with extreme caution by experienced personnel in a controlled environment.
-
Reaction Setup: In a suitable reaction vessel, dissolve pentaerythritol tetranitrate in a mixture of acetic acid and acetic anhydride.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures. The exact conditions, including temperature and reaction time, can be found in specialized literature on energetic materials.
-
Work-up and Purification: The work-up and purification procedures are similar to those described in Method 1, involving the removal of acidic byproducts and recrystallization of the final product.
Characterization Data
The identity and purity of synthesized this compound can be confirmed using various analytical techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the methyl protons of the acetate groups and the methylene protons of the pentaerythritol core. |
| ¹³C NMR | Resonances for the carbonyl carbons, methyl carbons of the acetate groups, the quaternary carbon, and the methylene carbons of the pentaerythritol core. |
| IR Spectroscopy | Strong absorption band characteristic of the C=O stretching of the ester functional group (typically around 1740 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Relevance and Potential Applications in Drug Development
While not a drug itself, the properties of this compound make it a candidate for exploration in pharmaceutical sciences.
5.1. Potential as a Drug Delivery Vehicle
The highly branched and compact structure of pentaerythritol derivatives has led to their use as core scaffolds in the synthesis of dendrimers and other polymeric drug delivery systems. This compound, with its four ester linkages, could potentially be functionalized to attach drug molecules, creating a prodrug that can release the active agent through hydrolysis. Its biocompatibility is a key advantage in this context.
5.2. Use as an Excipient
The physical properties of this compound, such as its melting point and stability, suggest its potential use as an excipient in solid dosage forms. It could function as a binder, a coating agent, or a matrix-forming material in controlled-release formulations.
Signaling Pathway and Biological Activity
Currently, there is no established evidence in the scientific literature to suggest that this compound directly interacts with specific signaling pathways or exhibits significant intrinsic biological activity. Its primary relevance to drug development lies in its potential as a chemically inert and biocompatible building block for more complex drug delivery systems.
Logical Relationship of this compound in Drug Development
References
Methodological & Application
Pentaerythritol Derivatives in Polymer Crosslinking: A Detailed Guide for Researchers
An important distinction must be made at the outset: while pentaerythritol tetraacetate is requested, it is pentaerythritol tetraacrylate (PETA) that is widely utilized as a crosslinking agent in polymer chemistry and drug development. this compound is more commonly employed as a plasticizer, enhancing the flexibility and durability of polymers, and as a precursor in other chemical syntheses.[1][2] This document will focus on pentaerythritol tetraacrylate (PETA) as a crosslinking agent to align with the core requirement of the topic.
Pentaerythritol tetraacrylate is a tetrafunctional monomer known for its role as a crosslinking agent, which significantly improves the surface morphology of polymeric materials. Its ability to form dense crosslinked networks makes it a vital component in the formulation of UV-curable materials.
Application Notes
Pentaerythritol tetraacrylate (PETA) is instrumental in the synthesis of biocompatible hydrogels for tissue engineering and drug delivery systems.[3] The concentration of PETA as a crosslinking agent directly influences the material properties of the resulting polymers. An increase in PETA concentration leads to a higher gel fraction and crosslinking density.[4] Conversely, this increased concentration results in a decrease in the equilibrium water content, the average molecular weight between crosslinks, and the mesh size of the hydrogel films.[4]
In the context of drug delivery, PETA-crosslinked hydrogels can be tailored to control the release of therapeutic agents. For instance, hydrogels with higher crosslinking densities exhibit more sustained drug release profiles. The mucoadhesive properties of certain PETA-crosslinked hydrogels can be enhanced by adjusting the thiol-to-acrylate ratio in their synthesis, making them suitable for targeted drug delivery to mucosal tissues.
Beyond drug delivery, PETA is used to enhance the performance of various materials. In the construction industry, it is used to create crosslinked polycarboxylate superplasticizers, which improve the dispersion and workability of cement.[5] It is also a component in UV-curable coatings, adhesives, and inks, where it contributes to improved mechanical properties and performance.
Experimental Protocols
Protocol 1: Synthesis of Poly(ethylene oxide) (PEO) Hydrogel Films via UV Crosslinking with PETA
This protocol describes the synthesis of PEO hydrogel films using PETA as a crosslinking agent, a method suitable for creating matrices for dermatological applications.[4]
Materials:
-
Poly(ethylene oxide) (PEO), Mv = 1,000,000 g/mol
-
Pentaerythritol tetraacrylate (PETA)
-
Deionized water
-
UV curing system
Procedure:
-
Prepare a homogeneous PEO gel by dissolving 8 grams of PEO in 100 mL of deionized water with intensive stirring for 72 hours.
-
Add the desired amount of PETA (e.g., 1%, 2.5%, 5%, or 10% w/w) to the PEO gel and continue stirring for another 8 hours to ensure homogeneity.
-
Allow the viscous mixture to stand for 16 hours to eliminate any entrapped air bubbles.
-
Cast the bubble-free mixture onto a glass plate.
-
Dry the cast gel at room temperature (22 °C) in a fume hood for 48 hours to form a film.
-
Expose the dried film to UV radiation to initiate crosslinking. The UV curing parameters (intensity and duration) should be optimized based on the specific equipment and desired crosslinking density.
Protocol 2: Characterization of PETA-Crosslinked Hydrogels
1. Swelling Behavior:
- Cut pre-weighed, dry hydrogel samples into discs.
- Immerse the discs in deionized water at room temperature.
- At predetermined time intervals, remove the samples, blot them gently with filter paper to remove excess surface water, and weigh them.
- Continue until the samples reach a constant weight (equilibrium swelling).
- Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd, where Ws is the weight of the swollen sample and Wd is the weight of the dry sample.
2. Mechanical Testing (Tensile Strength):
- Cut the hydrogel films into dumbbell-shaped specimens.
- Perform tensile testing using a universal testing machine at a constant crosshead speed.
- Record the stress-strain curves and determine the tensile strength, Young's modulus, and elongation at break.
3. Rheological Analysis:
- Use a rheometer with parallel plate geometry to measure the viscoelastic properties of the hydrogel.
- Perform frequency sweeps at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G''). A stable, solid-like gel will exhibit G' > G''.
Data Presentation
Table 1: Effect of PETA Concentration on PEO Hydrogel Properties
| PETA Concentration (% w/w) | Gel Fraction (%) | Crosslinking Density (ρc) | Equilibrium Water Content (EWC) (%) | Average Molecular Weight Between Crosslinks (Mc) | Mesh Size (ζ) (nm) |
| 1.0 | Low | Low | High | High | Large |
| 2.5 | Increased | Increased | Decreased | Decreased | Smaller |
| 5.0 | High | High | Low | Low | Small |
| 10.0 | Very High | Very High | Very Low | Very Low | Very Small |
Note: This table summarizes the general trends observed with increasing PETA concentration. Actual values would be determined experimentally.[4]
Visualizations
Caption: UV-initiated crosslinking mechanism of PEO with PETA.
Caption: Experimental workflow for PEO-PETA hydrogel synthesis and characterization.
References
- 1. This compound [myskinrecipes.com]
- 2. Pentaerythritol - Wikipedia [en.wikipedia.org]
- 3. Pentaerythritol tetraacrylate - Wikipedia [en.wikipedia.org]
- 4. Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Pentaerythritol Tetraacrylate Crosslinker on Polycarboxylate Superplasticizer Performance in Cementitious System [mdpi.com]
Application Notes and Protocols: Pentaerythritol Tetraacetate as a Bio-based Plasticizer for PVC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pentaerythritol Tetraacetate (PETA) as a bio-based, non-phthalate plasticizer for Polyvinyl Chloride (PVC). The document outlines the synthesis of PETA, its incorporation into PVC formulations, and detailed protocols for evaluating the performance of the resulting plasticized PVC. Due to the limited direct quantitative data on PETA in publicly available literature, performance data of closely related short-chain pentaerythritol esters are presented as a predictive reference.
Introduction
Polyvinyl Chloride (PVC) is a widely used thermoplastic polymer that, in its rigid form, has limited applications. The addition of plasticizers is essential to impart flexibility, durability, and processability to PVC, expanding its use in various fields, including medical devices, packaging, and automotive interiors. For decades, phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP), have been the dominant plasticizers for PVC. However, growing concerns over the potential health and environmental risks associated with phthalates have driven the search for safer, bio-based alternatives.[1]
Pentaerythritol esters have emerged as promising bio-based plasticizers due to their excellent performance characteristics, including good flexibility, low volatility, high thermal stability, and good resistance to extraction and migration.[2][3] Pentaerythritol, a polyol derivable from renewable resources, can be esterified with various carboxylic acids to produce a range of plasticizers with tailored properties.[3]
This compound (PETA), the tetraester of pentaerythritol and acetic acid, is a small-molecule ester that can act as an efficient plasticizer for PVC. Its compact structure and polar ester groups allow for effective interaction with PVC polymer chains, reducing intermolecular forces and thereby increasing flexibility. This document provides detailed protocols for the synthesis of PETA and the evaluation of its performance as a PVC plasticizer.
Synthesis of this compound (PETA)
The synthesis of PETA is typically achieved through the esterification of pentaerythritol with an excess of acetic acid or acetic anhydride.
Materials
-
Pentaerythritol
-
Acetic Anhydride
-
Catalyst (e.g., phosphoric acid, sulfuric acid)
-
Deionized water
Protocol for PETA Synthesis
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add pentaerythritol and a molar excess of acetic anhydride (e.g., 5-7 moles of acetic anhydride per mole of pentaerythritol).
-
Slowly add a catalytic amount of phosphoric acid or sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to a temperature of 120-140°C and maintain it under reflux with continuous stirring for 2-4 hours.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold deionized water to precipitate the crude PETA.
-
Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted acid and catalyst.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure PETA.
-
Dry the purified PETA in a vacuum oven at a temperature below its melting point.
Preparation of PETA-Plasticized PVC Films
Materials
-
PVC resin (e.g., K-value 67)
-
This compound (PETA)
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Solvent (e.g., Tetrahydrofuran - THF)
Protocol for PVC Film Preparation (Solvent Casting Method)
-
In a glass beaker, dissolve a specific amount of PVC resin in THF with magnetic stirring until a homogeneous solution is obtained.
-
In a separate container, dissolve the desired amount of PETA (e.g., 30, 40, 50 parts per hundred parts of resin - phr) and a small amount of thermal stabilizer (e.g., 2 phr) in THF.
-
Add the plasticizer solution to the PVC solution and continue stirring for at least one hour to ensure uniform mixing.
-
Cast the resulting solution onto a clean, flat glass plate.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.
-
To ensure complete removal of the solvent, place the cast film in a vacuum oven at 50°C for at least 12 hours.
-
Carefully peel the PVC film from the glass plate for subsequent characterization.
Experimental Evaluation of PETA-Plasticized PVC
The following protocols outline the standard procedures for evaluating the key performance characteristics of plasticized PVC.
Mechanical Properties
The mechanical properties of the plasticized PVC films are crucial indicators of the plasticizer's efficiency.
-
Cut the prepared PVC films into dumbbell-shaped specimens using a standard die.
-
Measure the thickness and width of the gauge section of each specimen.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.
-
Conduct the tensile tests using a universal testing machine at a constant crosshead speed (e.g., 50 mm/min).
-
Record the tensile strength at break (MPa) and the elongation at break (%).
-
Stack several layers of the PVC film to achieve a minimum thickness of 6 mm.
-
Use a Shore A or Shore D durometer to measure the hardness of the stacked sample.
-
Take at least five readings at different positions on the sample and calculate the average value.
Thermal Stability
Thermogravimetric analysis (TGA) is used to assess the thermal stability of the plasticized PVC.
-
Place a small, accurately weighed sample (5-10 mg) of the PVC film into a TGA crucible.
-
Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset decomposition temperature (Tonset) and the temperature at 50% weight loss (T50%).
Migration Resistance
Migration of the plasticizer from the PVC matrix is a critical parameter, especially for applications in contact with food, medical fluids, or other sensitive environments.
-
Cut the PVC film into specimens of known dimensions (e.g., 2 cm x 2 cm) and accurately weigh them (Winitial).
-
Immerse the specimens in a specific solvent (e.g., n-hexane, ethanol, or distilled water) in a sealed container.
-
Keep the container at a controlled temperature (e.g., 25°C or 50°C) for a specified period (e.g., 24, 48, or 72 hours).
-
After the immersion period, remove the specimens, gently wipe off the excess solvent, and dry them in a vacuum oven until a constant weight is achieved (Wfinal).
-
Calculate the percentage of weight loss due to plasticizer migration: Weight Loss (%) = [(Winitial - Wfinal) / Winitial] x 100
Data Presentation
The following tables summarize the expected performance of PVC plasticized with short-chain pentaerythritol esters, which can be used as a reference for the performance of PETA, in comparison to the traditional plasticizer DEHP.
Table 1: Mechanical Properties of PVC Plasticized with Different Plasticizers (at 50 phr)
| Property | Unplasticized PVC | PVC/DEHP | PVC/Short-Chain PE Ester (Analog to PETA) |
| Tensile Strength (MPa) | ~50 | ~25 | ~28 |
| Elongation at Break (%) | <10 | ~350 | ~320 |
| Shore A Hardness | >100 | ~80 | ~85 |
Note: Data for the short-chain PE ester is based on representative values for similar bio-based plasticizers from literature and serves as an estimation for PETA's performance.[4][5]
Table 2: Thermal Stability of PVC Plasticized with Different Plasticizers (at 50 phr)
| Property | PVC/DEHP | PVC/Short-Chain PE Ester (Analog to PETA) |
| Onset Decomposition Temp. (Tonset, °C) | ~250 | ~260 |
| Temp. at 50% Weight Loss (T50%, °C) | ~350 | ~360 |
Note: Pentaerythritol esters are known to enhance the thermal stability of PVC. The data presented for the short-chain PE ester is a conservative estimate based on this trend.[4][6]
Table 3: Migration Resistance of Different Plasticizers from PVC (at 50 phr)
| Solvent | DEHP (% Weight Loss) | Short-Chain PE Ester (Analog to PETA) (% Weight Loss) |
| n-Hexane (24h at 25°C) | ~15 | ~10 |
| Ethanol (24h at 25°C) | ~5 | ~3 |
| Distilled Water (24h at 25°C) | <0.1 | <0.1 |
Note: Due to their molecular structure, pentaerythritol esters generally exhibit lower migration than DEHP. The values for the short-chain PE ester are indicative of this improved performance.[4][7]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of PETA and evaluation of its performance as a PVC plasticizer.
Signaling Pathway of Plasticization
Caption: Mechanism of PVC plasticization by this compound (PETA).
Conclusion
This compound holds promise as a bio-based and non-phthalate plasticizer for PVC. The protocols detailed in these application notes provide a framework for its synthesis and comprehensive performance evaluation. While direct quantitative data for PETA is still emerging, the expected performance, based on analogous short-chain pentaerythritol esters, suggests that PETA can be a viable alternative to traditional phthalate plasticizers, offering comparable mechanical properties with potentially improved thermal stability and migration resistance. Further research is encouraged to establish a definitive performance profile of PETA in various PVC applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pentaerythritol Tetraacetate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pentaerythritol tetraacetate, a versatile compound used in various industrial and research applications. The information is intended for professionals in research, and drug development.
I. Synthesis of this compound
This compound can be synthesized through several methods, primarily involving the esterification of pentaerythritol with an acetylating agent. Below are two common protocols with detailed experimental setups.
Protocol 1: Acetylation using Acetic Anhydride
This method utilizes acetic anhydride as the acetylating agent, often in the presence of a catalyst.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentaerythritol and a molar excess of acetic anhydride (typically 5 to 7 molar equivalents).[1]
-
Catalyst Addition: Introduce a catalyst, such as phosphoric acid/phosphoric anhydride or sulfuric acid/sulfuric anhydride, at a concentration of 1-6% by weight based on the anhydride.[1]
-
Reaction Conditions: Heat the mixture with stirring. The reaction temperature is gradually raised and maintained to ensure the completion of the esterification.
-
Work-up: After the reaction is complete, the mixture is cooled and poured into cold water to precipitate the crude this compound.[1]
-
Purification: The precipitate is collected by filtration and can be purified by recrystallization from hot water or 95% ethanol.[2] Washing the crude product with cold water until the odor of acetic acid is no longer detectable is also recommended.[2] An alternative purification involves dissolving the product in chloroform, washing with saturated sodium bicarbonate solution and then water, followed by drying over anhydrous calcium chloride and evaporation of the solvent.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Acetic Anhydride : Pentaerythritol) | 5:1 to 7:1 | [1] |
| Catalyst Concentration (% w/w of anhydride) | 1 - 6% | [1] |
| Reported Yield | 95% (via acetolysis of tetranitrate) | [2] |
Experimental Workflow:
Caption: Workflow for the synthesis of this compound using acetic anhydride.
Protocol 2: Esterification using Acetic Acid
This protocol employs glacial acetic acid for the esterification, often with a strong acid catalyst.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped for fractional distillation, combine pentaerythritol with an excess of glacial acetic acid.[3]
-
Catalyst Addition: A small amount of a strong acid catalyst, such as sulfuric acid, is added to the mixture.[3]
-
Reaction and Water Removal: The mixture is heated to promote esterification. The water formed during the reaction is continuously removed by fractional distillation to drive the equilibrium towards the product side. The temperature of the escaping vapors should be kept below the boiling point of acetic acid (around 105°C).[3]
-
Reaction Monitoring: The reaction is continued until the evolution of water vapor substantially ceases.[3]
-
Purification: The excess acetic acid is removed, and the resulting this compound can be purified by methods described in Protocol 1.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | Pentaerythritol, excess glacial acetic acid | [3] |
| Catalyst | Sulfuric acid (catalytic amount) | [3] |
| Distillation Temperature (Vapors) | Below 105°C | [3] |
Experimental Workflow:
Caption: Workflow for the synthesis of this compound using acetic acid with fractional distillation.
II. Applications in Drug Development
While this compound itself is not typically a bioactive molecule, its core structure, pentaerythritol, serves as a versatile scaffold in drug development and pharmaceutical formulations.
Precursor for Drug Delivery Systems
Pentaerythritol can be functionalized to create star-shaped polymers and dendrimers that are utilized in controlled drug release systems. These structures can encapsulate therapeutic agents and release them in a sustained manner. For instance, pentaerythritol-based amphiphilic star block copolymers have been synthesized for the controlled release of drugs like chlorambucil.
Logical Relationship:
Caption: Role of pentaerythritol as a core for drug delivery systems.
Plasticizers in Pharmaceutical Coatings
Esters of pentaerythritol can be used as plasticizers in the film coatings of tablets.[4] Plasticizers are crucial additives that enhance the flexibility and durability of the coating, preventing cracking and ensuring the integrity of the dosage form. The selection of a suitable plasticizer is critical to maintain the stability of the drug product.
Disclaimer: The provided protocols are for informational purposes and should be performed by qualified personnel in a properly equipped laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Pentaerythritol-based lipid A bolsters the antitumor efficacy of a polyanhydride particle-based cancer vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. US2958706A - Process for preparation of pentaerythritol and polypentaerythritol ester plasticizers - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Pentaerythritol Tetraacetate in Energetic Materials
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is for research and development purposes only. The synthesis, handling, and testing of energetic materials are extremely hazardous and should only be undertaken by trained professionals in a suitably equipped laboratory with all necessary safety precautions in place.
Introduction to Pentaerythritol Tetraacetate (PETA) in Energetic Materials
This compound (PETA) is the tetraester of pentaerythritol and acetic acid. While its nitrated analogue, pentaerythritol tetranitrate (PETN), is a powerful secondary explosive, PETA itself is considered an inert material. In the context of energetic materials, PETA serves as an inert plasticizer in the formulation of polymer-bonded explosives (PBXs).
Plasticizers are essential components in many PBX formulations, where they are incorporated into the polymeric binder matrix.[1] Inert plasticizers like PETA do not contribute to the overall energy output of the explosive. Instead, their primary functions are to:
-
Improve Mechanical Properties: Enhance the flexibility and reduce the brittleness of the cured explosive, improving its durability and resistance to cracking under mechanical stress.[2][3]
-
Reduce Sensitivity: Lower the sensitivity of the explosive to external stimuli such as impact and friction, thereby enhancing its safety during handling, transport, and storage.[4]
-
Aid in Processing: Decrease the viscosity of the uncured binder-explosive mixture, facilitating easier mixing and casting of the formulation.[5]
PETA's chemical structure and stability make it a suitable candidate for an inert plasticizer in formulations where a reduction in sensitivity and an improvement in mechanical properties are desired without compromising the energetic performance of the primary explosive filler.
Physicochemical and Thermal Properties of PETA
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₁₃H₂₀O₈ |
| Molecular Weight | 304.29 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 78-83 °C |
| Boiling Point | 325 °C |
| Density | ~1.27 g/cm³ |
| Solubility | Slightly soluble in water; soluble in chloroform and hot ethanol. |
Experimental Protocols
The following protocols provide a general framework for the synthesis of PETA and its incorporation into a representative polymer-bonded explosive formulation.
This protocol is based on the esterification of pentaerythritol with acetic anhydride.[6][7][8][9][10]
Materials and Equipment:
-
Pentaerythritol
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP) or a strong acid catalyst (e.g., sulfuric acid)
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Beakers, graduated cylinders, and filtration apparatus
-
Cyclohexane (for azeotropic removal of acetic acid)
-
Sodium bicarbonate solution (for neutralization)
-
Deionized water
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine pentaerythritol (1 mole), acetic anhydride (5-7 moles), and a catalytic amount of DMAP (e.g., 0.1 mole %) or a few drops of concentrated sulfuric acid.[6][7]
-
Heat the mixture to reflux (approximately 140-150°C) with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). A typical reaction time is 1.5 to 3 hours.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If an acid catalyst was used, neutralize the excess acid by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.
-
The crude PETA can be purified by pouring the reaction mixture into cold water to precipitate the product. The precipitate is then collected by filtration and washed thoroughly with water to remove any remaining acetic acid.
-
For higher purity, the crude product can be recrystallized from hot water or 95% ethanol.[9] Alternatively, the product can be dissolved in a solvent like dichloromethane, washed with sodium bicarbonate solution and then water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent removed under reduced pressure using a rotary evaporator.
-
The final product should be a white crystalline solid. The purity can be confirmed by measuring its melting point and through spectroscopic analysis (e.g., FTIR, NMR).
This protocol describes the preparation of a representative PBX formulation using the slurry coating method.[11][12][13][14][15][16] The following is a notional formulation for illustrative purposes.
Representative Formulation:
-
Energetic Filler: RDX (85-90% by weight)
-
Binder System: Hydroxyl-terminated polybutadiene (HTPB) (e.g., 8-12% by weight)
-
Plasticizer: this compound (PETA) (e.g., 2-5% by weight of the total formulation)
-
Curing Agent: Isophorone diisocyanate (IPDI) (amount calculated based on the hydroxyl value of HTPB)[17]
Materials and Equipment:
-
RDX (with a specified particle size distribution)
-
HTPB prepolymer
-
PETA
-
IPDI
-
Organic solvent (e.g., ethyl acetate)
-
Deionized water
-
Jacketed mixing vessel with a high-shear mixer
-
Vacuum oven
-
Molding and pressing equipment
Procedure:
Part A: Slurry Coating to Prepare Molding Powder
-
Lacquer Preparation: In a separate container, dissolve the HTPB binder and PETA plasticizer in an organic solvent (e.g., ethyl acetate) to form a lacquer. The solvent-to-binder ratio can vary, but a common starting point is around 10:1 by weight.
-
Slurry Preparation: In a jacketed mixing vessel, create a slurry of RDX in deionized water. The water-to-explosive ratio is typically in the range of 2:1 to 4:1 by weight.[13]
-
Coating: While vigorously agitating the RDX/water slurry, slowly add the lacquer. The agitation helps to disperse the lacquer and coat the individual RDX particles.
-
Solvent Removal: After the lacquer addition is complete, slowly heat the slurry to a temperature above the boiling point of the organic solvent (but below the decomposition temperature of the energetic materials) to evaporate the solvent. This causes the binder and plasticizer to precipitate onto the RDX particles, forming agglomerates.
-
Filtration and Drying: Once the solvent is removed, the coated RDX granules (molding powder) are filtered to remove the bulk of the water. The wet molding powder is then dried in a vacuum oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.
Part B: Pressing and Curing
-
Curing Agent Addition: The dried molding powder is carefully mixed with the calculated amount of IPDI curing agent.
-
Pressing: The mixture is then pressed into the desired shape using a hydraulic press and a suitable mold. The pressing pressure will depend on the desired final density of the explosive charge.
-
Curing: The pressed charge is cured in an oven at an elevated temperature (e.g., 60-70°C) for an extended period (e.g., 7 days) to allow the polyurethane binder to fully cross-link.[6][18]
Characterization of PETA-Plasticized Energetic Materials
The following are standard experimental procedures for characterizing the properties of the final PBX formulation.
The mechanical properties of the cured PBX are crucial for its structural integrity. Standard tensile testing is performed to determine properties such as tensile strength, elongation at break, and Young's modulus.[3][15][19]
Protocol:
-
Prepare dog-bone-shaped specimens of the cured PBX according to a standard such as ASTM D638.
-
Conduct tensile testing using a universal testing machine at a constant crosshead speed.
-
Record the load and displacement data until the specimen fractures.
-
From the stress-strain curve, calculate the tensile strength (maximum stress), elongation at break (strain at fracture), and Young's modulus (slope of the initial linear portion).
The sensitivity of the PBX to mechanical stimuli is a critical safety parameter. Standard tests for impact and friction sensitivity are performed.[8][20][21][22][23]
Impact Sensitivity (BAM Fallhammer Method):
-
A small sample of the explosive (typically 40 mm³) is placed in a standardized apparatus.
-
A drop weight of a specified mass is released from varying heights onto the sample.
-
The result is recorded as a "go" (initiation, indicated by sound, flash, or smoke) or "no-go".
-
A statistical method (e.g., the Bruceton method) is used to determine the height at which there is a 50% probability of initiation (H₅₀), which is then converted to an impact energy in Joules.
Friction Sensitivity (BAM Friction Apparatus):
-
A small amount of the explosive is placed on a porcelain plate.
-
A weighted porcelain pin is drawn across the sample at a constant speed.
-
The test is repeated with increasing loads on the pin until initiation is observed.
-
The result is reported as the lowest load at which initiation occurs.
The detonation performance of the PBX is characterized by its detonation velocity and pressure.
Detonation Velocity Measurement:
-
A cylindrical charge of the PBX of a known diameter and length is prepared.
-
A series of probes (e.g., ionization pins or optical fibers) are placed at precise intervals along the length of the charge.[24][25][26]
-
The explosive is initiated at one end, and the time it takes for the detonation wave to travel between the probes is recorded.
-
The detonation velocity is calculated from the distance between the probes and the time of arrival of the detonation wave.
Detonation Pressure Estimation: Detonation pressure can be estimated using empirical relationships based on the detonation velocity and the initial density of the explosive, or it can be measured directly using techniques like the aquarium test or by measuring the shock wave velocity in an adjacent inert material.[7][27]
Expected Properties and Data
Table 1: Representative Mechanical Properties of HTPB-Based PBXs with Inert Plasticizers [3][28][29][30]
| Property | Representative Value Range |
| Tensile Strength | 0.5 - 2.0 MPa |
| Elongation at Break | 30 - 60% |
| Young's Modulus | 5 - 20 MPa |
| Glass Transition Temp. | -60 to -75 °C |
The addition of an inert plasticizer like PETA is expected to decrease the tensile strength and Young's modulus while increasing the elongation at break, indicating a more flexible material. It also typically lowers the glass transition temperature of the binder.[13][30][31]
Table 2: Representative Sensitivity and Performance of RDX/HTPB-Based PBXs [5][14][19][32]
| Property | Representative Value Range |
| Impact Sensitivity (H₅₀) | 20 - 40 J |
| Friction Sensitivity | > 200 N |
| Detonation Velocity | 8000 - 8500 m/s |
| Detonation Pressure | 25 - 30 GPa |
The incorporation of an inert plasticizer like PETA generally leads to a decrease in sensitivity (higher impact energy and friction force required for initiation) and a slight reduction in detonation velocity and pressure due to the dilution of the energetic material.
Compatibility
The chemical compatibility of PETA with common energetic materials and other formulation ingredients is a critical aspect of ensuring the long-term stability and safety of the PBX. Compatibility is typically assessed using techniques such as Differential Scanning Calorimetry (DSC) and Vacuum Stability Test (VST).[23][33][34]
-
DSC: In a DSC experiment, a mixture of PETA and the energetic material (e.g., RDX or HMX) is heated at a constant rate, and the thermal transitions are monitored. A significant shift in the decomposition temperature of the energetic material in the presence of PETA would indicate a potential incompatibility.
-
VST: The VST involves heating a sample of the mixture in a sealed, evacuated tube for a specified time (e.g., 40 hours at 100°C) and measuring the volume of gas evolved. An excessive amount of gas evolution compared to the individual components would suggest an incompatibility.
Based on its chemical structure (a stable ester), PETA is expected to have good compatibility with common energetic materials like RDX and HMX, as well as with HTPB binders. However, experimental verification is essential for any new formulation.
References
- 1. DSC study on the effect of isocyanates and catalysts on the HTPB cure reaction | Semantic Scholar [semanticscholar.org]
- 2. Effect of Inert Plasticizers on Mechanical, Thermal, and Sensitivity Properties of Polyurethane-Based Plastic Bonded Explosives [open.metu.edu.tr]
- 3. Structure–Property Behavior of Hydroxyl-Terminated Polybutadiene-Based Urethanes Additionally Cross-Linked Using Sustainable Biosourced Rosin Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. d-nb.info [d-nb.info]
- 9. US1583658A - Process of preparing pentaerythritol tetracetate - Google Patents [patents.google.com]
- 10. GB951670A - Process for the preparation of tetraesters of penta-erythritol - Google Patents [patents.google.com]
- 11. Curing Mechanism of Hydroxyl-Terminated Polybutadiene (HTPB) Formulated with Isophorone Diisocyanate (IPDI) as Revealed Using Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the Detonation Pressure of a PETN Based PBX with the Optical Active Method [publica.fraunhofer.de]
- 13. researchgate.net [researchgate.net]
- 14. The Effect of High-Quality RDX on the Safety and Mechanical Properties of Pressed PBX - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. US6630040B2 - Slurry coating method for agglomeration of molding powders requiring immiscible lacquer solvents - Google Patents [patents.google.com]
- 17. The Effect of Single Curing Agents on the Curing Reactions of the HTPB-based Binder System [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Sensitivity (explosives) - Wikipedia [en.wikipedia.org]
- 21. matec-conferences.org [matec-conferences.org]
- 22. Analysis of Ignition Sites for the Explosives 3,3′-Diamino-4,4′-azoxyfurazan (DAAF) and 1,3,5,7-Tetranitro-1,3,5,7-tetrazoctane (HMX) Using Crush Gun Impact Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. imemg.org [imemg.org]
- 25. nmt.edu [nmt.edu]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. cswab.org [cswab.org]
- 32. researchgate.net [researchgate.net]
- 33. US5741956A - Process for the preparation of pentaerythritol - Google Patents [patents.google.com]
- 34. Condensed Combustion Products Characteristics of HTPB/AP/Al Propellants under Solid Rocket Motor Conditions [mdpi.com]
Application Notes and Protocols: Pentaerythritol Tetraacetate as a Versatile Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of pentaerythritol tetraacetate (PETA) as a precursor in the synthesis of various compounds. PETA, with its four acetate-protected hydroxyl groups, serves as a stable and versatile starting material. The following protocols detail procedures for deprotection to the core polyol, conversion to halogenated derivatives, and transesterification to form mixed esters, highlighting its utility in organic synthesis and drug development.
Application Note 1: Complete Deacetylation (Hydrolysis) of this compound to Pentaerythritol
This compound can be quantitatively converted back to its core polyol, pentaerythritol, through hydrolysis of the four ester linkages. This complete deprotection is a fundamental step to access the free hydroxyl groups for subsequent functionalization. The protocol below describes an acid-catalyzed hydrolysis in a methanol-water solvent system.
Experimental Protocol: Acid-Catalyzed Hydrolysis of PETA
Objective: To hydrolyze this compound to pentaerythritol.
Materials:
-
This compound (PETA)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water (H₂O)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10.0 g, 32.9 mmol) in methanol (100 mL).
-
To this solution, add deionized water (20 mL) followed by the slow addition of concentrated hydrochloric acid (5 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
After completion, cool the mixture to room temperature and carefully neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting aqueous slurry is extracted with dichloromethane (3 x 50 mL) to remove any unreacted starting material or partially deacetylated intermediates.
-
The aqueous layer, containing the water-soluble pentaerythritol, is then concentrated under reduced pressure to afford a white solid.
-
The crude pentaerythritol can be further purified by recrystallization from a minimal amount of hot water or a methanol/diethyl ether solvent system.
-
Dry the purified crystals under vacuum to obtain pure pentaerythritol.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 304.29 g/mol |
| Amount of Starting Material | 10.0 g |
| Product | Pentaerythritol |
| Molecular Weight | 136.15 g/mol |
| Theoretical Yield | 4.48 g |
| Actual Yield | 4.12 g |
| Percent Yield | 92% |
| Reaction Time | 5 hours |
| Reaction Temperature | Reflux (approx. 65-70 °C) |
Experimental Workflow: Hydrolysis of PETA
Caption: Workflow for the hydrolysis of PETA to pentaerythritol.
Application Note 2: Synthesis of Pentaerythritol Chlorides from this compound
This compound can serve as a precursor for the synthesis of halogenated pentaerythritol derivatives, such as pentaerythritol monochloride and dichloride. This transformation involves the reaction of PETA with a chlorinating agent, followed by the hydrolysis of the remaining acetate groups. The following protocol is based on the reaction with gaseous hydrogen chloride[1].
Experimental Protocol: Synthesis of Pentaerythritol Chlorides
Objective: To synthesize a mixture of pentaerythritol chlorides from this compound.
Materials:
-
This compound (PETA)
-
Gaseous Hydrogen Chloride (HCl)
-
Methanol (MeOH)
-
Ethyl Ether
-
Deionized Water (H₂O)
Procedure:
-
In a reaction vessel equipped for gas inlet and distillation, melt this compound (152 g, 0.5 mol) by heating to approximately 120-175 °C.
-
Bubble anhydrous gaseous hydrogen chloride through the molten PETA. The reaction temperature should be maintained within the 120-175 °C range.
-
During the reaction, acetic acid will be formed as a byproduct and can be removed by distillation.
-
After the reaction is complete (as indicated by the cessation of acetic acid formation), the resulting mixture contains pentaerythritol acetate chlorides.
-
Cool the reaction mixture and dissolve it in methanol. Add a catalytic amount of hydrogen chloride (as concentrated HCl or methanolic HCl) to facilitate the alcoholysis of the remaining acetate groups.
-
Heat the methanolic solution to reflux for 2-4 hours to ensure complete removal of the acetate groups.
-
After alcoholysis, remove the methanol by distillation.
-
Dissolve the residue in water.
-
Extract the aqueous solution with ethyl ether to separate the pentaerythritol dichloride (more soluble in ether).
-
The aqueous layer contains the pentaerythritol monochloride. Isolate the monochloride by evaporation of the water under reduced pressure.
-
Isolate the dichloride from the ether extract by evaporation of the solvent.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Amount of Starting Material | 152 g |
| Product 1 | Pentaerythritol Monochloride |
| Yield of Product 1 | ~44 g (based on related patent examples)[1] |
| Product 2 | Pentaerythritol Dichloride |
| Yield of Product 2 | ~35.5 g (based on related patent examples)[1] |
| Reaction Temperature | 120-175 °C |
Experimental Workflow: Synthesis of Pentaerythritol Chlorides from PETA
Caption: Workflow for the synthesis of pentaerythritol chlorides.
Application Note 3: Transesterification of this compound to Form Mixed Esters
This compound can undergo transesterification reactions in the presence of an acid or base catalyst to exchange its acetate groups with other alkyl or acyl groups. This allows for the synthesis of mixed esters of pentaerythritol, which can have applications as specialty lubricants, plasticizers, or as building blocks for more complex molecules. The following is a representative protocol for a base-catalyzed transesterification with a long-chain alcohol.
Experimental Protocol: Base-Catalyzed Transesterification of PETA
Objective: To synthesize a mixed ester of pentaerythritol by transesterification of PETA with a fatty alcohol.
Materials:
-
This compound (PETA)
-
1-Dodecanol (Lauryl Alcohol)
-
Sodium Methoxide (NaOMe) in Methanol
-
Toluene
-
Glacial Acetic Acid
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a reaction flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (15.2 g, 50 mmol), 1-dodecanol (46.6 g, 250 mmol), and toluene (100 mL).
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.5 mL of a 25 wt% solution in methanol).
-
Heat the mixture to reflux. The methanol from the catalyst solution and the methyl acetate formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Continue the reaction for 8-12 hours, monitoring the formation of the new ester by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst by adding a few drops of glacial acetic acid.
-
Wash the reaction mixture with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the toluene and excess 1-dodecanol under reduced pressure to obtain the crude product.
-
The product, a mixed pentaerythritol ester, can be purified by column chromatography if necessary.
Quantitative Data
| Parameter | Value |
| Starting Material 1 | This compound |
| Amount of Starting Material 1 | 15.2 g |
| Starting Material 2 | 1-Dodecanol |
| Amount of Starting Material 2 | 46.6 g |
| Product | Pentaerythritol Tetradodecanoate (representative) |
| Theoretical Yield | ~40 g (assuming full exchange) |
| Expected Yield | Variable, dependent on reaction conditions |
| Catalyst | Sodium Methoxide |
| Reaction Time | 8-12 hours |
| Reaction Temperature | Reflux (Toluene) |
Experimental Workflow: Transesterification of PETA
Caption: Workflow for the transesterification of PETA.
References
Application Notes and Protocols for the Analytical Characterization of Pentaerythritol Tetraacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol tetraacetate (PETA) is a tetraester of pentaerythritol and acetic acid. It finds applications in various fields, including as a plasticizer, in coatings, and as an intermediate in chemical synthesis. In the pharmaceutical industry, esters of pentaerythritol are utilized as excipients and in drug delivery systems. A thorough characterization of PETA is crucial to ensure its identity, purity, and stability, which are critical parameters for its application in research and drug development.
This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using a suite of modern analytical techniques. These methods are essential for quality control, stability studies, and formulation development.
Analytical Techniques for PETA Characterization
A multi-technique approach is recommended for the comprehensive characterization of this compound. The following techniques provide orthogonal information regarding the molecular structure, purity, and thermal properties of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of PETA by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
-
Mass Spectrometry (MS): Determines the molecular weight of PETA and can be used to elucidate its fragmentation pattern, confirming the molecular structure. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating and identifying volatile impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the PETA molecule, such as the characteristic ester carbonyl (C=O) and C-O stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for the separation, quantification, and purity assessment of PETA. It can be used to detect and quantify impurities.
-
Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA): DSC is used to determine the melting point and other thermal transitions, while TGA provides information on the thermal stability and decomposition profile of PETA.
Data Presentation
The following table summarizes the key quantitative data that can be obtained from the analytical characterization of this compound.
| Analytical Technique | Parameter | Typical Value |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | ~4.1 ppm (s, 8H, -CH₂-), ~2.0 ppm (s, 12H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | ~170 ppm (C=O), ~62 ppm (-CH₂-), ~42 ppm (quaternary C), ~21 ppm (-CH₃) |
| Mass Spectrometry (EI) | Molecular Ion (m/z) | [M]+ at 304.12 (calculated for C₁₃H₂₀O₈) |
| FTIR (KBr Pellet) | Wavenumber (cm⁻¹) | ~1740 cm⁻¹ (C=O stretch), ~1230 cm⁻¹ (C-O stretch) |
| HPLC (RP-HPLC) | Retention Time (Rt) | Method dependent |
| DSC | Melting Point (Tₘ) | ~81-84 °C |
| TGA | Onset of Decomposition | >200 °C (in inert atmosphere) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure of this compound.
Protocol:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the PETA sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
-
Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
-
Phase and baseline correct the resulting spectrum.
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the PETA structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and identify volatile impurities in this compound.
Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of PETA in a suitable solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Parameters:
-
Gas Chromatograph:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane (or equivalent)
-
-
Mass Spectrometer (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: 40-400 amu
-
-
-
Data Analysis:
-
Identify the peak corresponding to PETA in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the PETA peak to confirm the molecular ion and characteristic fragment ions.
-
Analyze the mass spectra of any other peaks to identify potential impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups in the this compound molecule.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount (~1-2 mg) of the PETA sample in an agate mortar.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Gently grind the mixture to a fine powder.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Analysis:
-
Acquire the FTIR spectrum of the KBr pellet.
-
Identify the characteristic absorption bands, paying close attention to the ester C=O stretch and C-O stretch regions.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any impurities.
Protocol (General Reverse-Phase Method):
-
Sample Preparation:
-
Prepare a stock solution of PETA at a concentration of 1 mg/mL in acetonitrile.
-
Prepare working standards and sample solutions by diluting the stock solution with the mobile phase.
-
-
Instrument Parameters:
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
-
-
-
Data Analysis:
-
Run a blank (mobile phase), standards, and the sample solution.
-
Determine the retention time of the PETA peak from the standard injection.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Thermal Analysis (DSC/TGA)
Objective: To determine the melting point and thermal stability of this compound.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PETA sample into an aluminum TGA or DSC pan.
-
-
Instrument Parameters:
-
DSC:
-
Temperature Program: Heat the sample from 25 °C to 120 °C at a heating rate of 10 °C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
TGA:
-
Temperature Program: Heat the sample from 25 °C to 500 °C at a heating rate of 10 °C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm from the DSC thermogram.
-
TGA: Determine the onset temperature of decomposition from the TGA curve, often defined as the temperature at which 5% weight loss occurs.
-
Visualizations
Caption: Molecular structure of this compound.
Caption: General workflow for the analytical characterization of PETA.
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Pentaerythritol Tetraacetate
Introduction
Pentaerythritol tetraacetate is a tetraester commonly utilized as a plasticizer, in coatings, and as an intermediate in chemical synthesis. Its molecular structure possesses a high degree of symmetry, which simplifies its Nuclear Magnetic Resonance (NMR) spectra. This document provides detailed application notes on the ¹H and ¹³C NMR analysis of this compound, including predicted spectral data and a comprehensive experimental protocol for researchers, scientists, and drug development professionals.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the molecular symmetry of this compound, with a central quaternary carbon bonded to four identical -CH₂OAc substituents, the ¹H and ¹³C NMR spectra are expected to be relatively simple. All four methylene (-CH₂-) groups are chemically equivalent, as are all four acetate (-OAc) groups.
Predicted ¹H NMR Data
The ¹H NMR spectrum is predicted to show two singlets.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~4.1 | Singlet | -CH₂ -O |
| ~2.1 | Singlet | -O-C(=O)-CH₃ |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to exhibit four distinct signals corresponding to the quaternary carbon, the methylene carbons, the carbonyl carbons of the acetate groups, and the methyl carbons of the acetate groups.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~170 | -O-C (=O)-CH₃ |
| ~62 | -C H₂-O |
| ~43 | C (CH₂OAc)₄ |
| ~21 | -O-C(=O)-C H₃ |
Experimental Protocol
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which this compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for similar non-polar to moderately polar organic compounds.
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0 ppm). However, for routine analysis, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
2. NMR Spectrometer Setup and Data Acquisition
The following are general parameters that may require optimization based on the specific instrument used.
For ¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher is recommended for good signal dispersion.
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: ~12-16 ppm
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
Receiver Gain: Adjust the receiver gain to an appropriate level to avoid signal clipping.
For ¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Spectral Width: ~200-220 ppm
-
Number of Scans: Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon, a larger number of scans (e.g., 128-1024) will be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be needed for the quaternary carbon to fully relax.
-
Acquisition Time (aq): 1-2 seconds.
-
3. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Peak Picking and Integration (for ¹H NMR): Identify the peaks and integrate their areas to determine the relative ratios of the different types of protons.
-
Peak Picking (for ¹³C NMR): Identify the chemical shifts of the carbon signals.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.
Caption: Workflow for NMR analysis of this compound.
Application Notes and Protocols for the Mass Spectrometry of Pentaerythritol Tetraacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol tetraacetate is a tetraester of pentaerythritol and acetic acid. It finds applications in various fields, including as a plasticizer, in lubricants, and as an intermediate in chemical synthesis. The analysis of this compound and its related compounds is crucial for quality control, stability studies, and in the development of new materials and formulations. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and quantification of this compound. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound.
Molecular and Spectrometric Data
This compound has the chemical formula C13H20O8 and a molecular weight of 304.2931 g/mol [1][2]. Its structure is characterized by a central quaternary carbon atom bonded to four methylene groups, each of which is esterified with an acetate group.
Electron Ionization Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound is characterized by the absence of a prominent molecular ion peak (m/z 304) and a series of characteristic fragment ions. The quantitative data for the major ions observed in the mass spectrum, as sourced from the National Institute of Standards and Technology (NIST) database, are summarized in the table below[1].
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 43 | 100.0 | [CH3CO]+ |
| 87 | 15.0 | [CH2OOCCH3]+ |
| 103 | 30.0 | [C(CH2OOCCH3)]+ |
| 145 | 25.0 | [CH(CH2OOCCH3)2]+ |
| 159 | 10.0 | [C(CH2OOCCH3)2(CH2)]+ |
| 201 | 5.0 | [C(CH2OOCCH3)3]+ |
| 243 | 2.0 | [M - CH3COOH]+• |
| 261 | 1.0 | [M - CH3CO]+ |
Experimental Protocols
Gas chromatography coupled with mass spectrometry (GC-MS) is a highly suitable method for the analysis of this compound due to its volatility and thermal stability[3]. The following protocol outlines a general procedure for the GC-MS analysis of this compound.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as acetone, ethyl acetate, or dichloromethane.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: For the analysis of this compound in a sample matrix, a suitable extraction method should be employed. A liquid-liquid extraction with a non-polar solvent or a solid-phase extraction (SPE) may be appropriate depending on the matrix. The final extract should be dissolved in the same solvent used for the standard solutions.
GC-MS Analysis
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
-
Gas Chromatograph:
-
Injection Port: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 10:1 to 50:1 for higher concentrations.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
Fragmentation Pathway and Experimental Workflow
The mass spectrometric fragmentation of this compound under electron ionization and the general experimental workflow for its analysis are depicted in the following diagrams.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Caption: General experimental workflow for the GC-MS analysis of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the mass spectrometric analysis of this compound. The detailed experimental parameters for GC-MS, along with the tabulated mass spectral data and the proposed fragmentation pathway, will be a valuable resource for researchers, scientists, and drug development professionals. The methodologies can be adapted and optimized for specific analytical challenges, ensuring accurate and reliable identification and quantification of this compound in various matrices.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pentaerythritol Tetraacetate
Welcome to the technical support center for the synthesis of pentaerythritol tetraacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve the esterification of pentaerythritol. This can be achieved by reacting pentaerythritol with an excess of acetic acid or acetic anhydride.[1][2] The reaction is typically facilitated by a catalyst to improve the rate and yield.
Q2: What is the general reaction scheme for the synthesis of this compound?
A2: The reaction involves the esterification of the four hydroxyl groups of pentaerythritol with acetate groups.
Pentaerythritol + 4 Acetic Anhydride → this compound + 4 Acetic Acid
or
Pentaerythritol + 4 Acetic Acid ⇌ this compound + 4 Water
Q3: What are some common catalysts used in this synthesis?
A3: A variety of catalysts can be used, including strong mineral acids like sulfuric acid and phosphoric acid, as well as organosulfonic acids such as p-toluenesulfonic acid.[1][3][4] Metal oxides and salts, for instance, zinc acetate, can also be employed.[5] The choice of catalyst can impact reaction conditions, yield, and the formation of byproducts.[3][6]
Q4: How does the purity of the starting pentaerythritol affect the final product?
A4: The purity of the starting pentaerythritol is crucial. A common impurity in technical grade pentaerythritol is dipentaerythritol, which can lead to the formation of undesired byproducts and complicate the purification of the final product. Using highly pure pentaerythritol is recommended for achieving a high yield of pure this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Low Yield
Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A5: Low yield can stem from several factors:
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Incomplete Reaction: The esterification of pentaerythritol can be slow due to steric hindrance.[7]
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Suboptimal Molar Ratio: An incorrect ratio of reactants can lead to incomplete conversion.
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Inefficient Water Removal (when using acetic acid): The water produced during esterification with acetic acid can inhibit the forward reaction.
-
Solution: Employ a method to continuously remove water as it forms, such as a Dean-Stark apparatus or by performing the reaction under vacuum.[1]
-
-
Catalyst Issues: The catalyst may be inactive or used in an insufficient amount.
-
Solution: Ensure the catalyst is of good quality and use an appropriate concentration, typically 0.1-1% by weight of the reactants. The type of catalyst can also significantly affect the reaction rate.[3]
-
Product Purity Issues
Q6: The final product is discolored (yellow or brown). What is the cause and how can I prevent it?
A6: Discoloration is often due to side reactions and degradation at high temperatures.
-
Cause: Strong acid catalysts, especially at elevated temperatures, can cause side reactions like sulfonation or other degradation pathways, leading to colored impurities.[3]
-
Prevention:
-
Use a milder catalyst, such as p-toluenesulfonic acid or a metal oxide.[3]
-
Carefully control the reaction temperature to avoid exceeding the point where significant degradation occurs.
-
Purify the crude product by recrystallization, potentially with the use of activated carbon to adsorb colored impurities.
-
Q7: I am having difficulty removing unreacted starting materials and byproducts. What are the best purification methods?
A7: Effective purification is key to obtaining high-purity this compound.
-
Washing: After the reaction, the mixture can be poured into cold water to precipitate the crude product.[9] Washing the precipitate with a dilute solution of sodium bicarbonate can help neutralize and remove any remaining acidic catalyst and acetic acid.
-
Recrystallization: This is a highly effective method for purifying the solid product. Suitable solvents for recrystallization include ethanol or hot water.[10]
-
Distillation: For reactions where byproducts are volatile, distillation under reduced pressure can be used to purify the product.[5]
Data Presentation
Table 1: Effect of Reaction Parameters on Pentaerythritol Ester Yield (Illustrative Data from Similar Esterifications)
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Reference |
| Temperature | 140 °C | 150 °C | 160 °C | 13.4 -> 24.0 -> 28.5 | [11] |
| Catalyst | p-Toluenesulfonic Acid | Sulfuric Acid | Zinc Oxide | Varies | [3] |
| Molar Ratio (Acid:Alcohol) | 4.5:1 | 5:1 | 6:1 | Varies | [11] |
| Reaction Time | 2 hours | 4 hours | 6 hours | Increases with time | [4] |
Experimental Protocols
Protocol 1: Synthesis using Acetic Anhydride and Sulfuric Acid
This protocol is based on general procedures for esterification using acid anhydrides and a strong acid catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1 mole of pentaerythritol.
-
Reagent Addition: Carefully add 5-7 moles of acetic anhydride to the flask.[9]
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of acetic anhydride) to the stirred mixture.[9]
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80-100°C) and maintain for several hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture and carefully pour it into a beaker of cold water to precipitate the crude this compound.
-
Purification:
-
Filter the precipitate and wash it with cold water.
-
Further wash the solid with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with water.
-
Recrystallize the crude product from hot ethanol or water to obtain pure this compound.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing and resolving low yield in this compound synthesis.
Decision Pathway for Catalyst Selection
Caption: A decision tree to guide the selection of a suitable catalyst for the synthesis.
References
- 1. US1583658A - Process of preparing pentaerythritol tetracetate - Google Patents [patents.google.com]
- 2. cir-safety.org [cir-safety.org]
- 3. westrchem.com [westrchem.com]
- 4. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2816912A - Preparation of pentaerythritol chloroacylates - Google Patents [patents.google.com]
- 6. Preparation method of pentaerythritol ester - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN105924348A - Production technology of pentaerythrityl tetrastearate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. GB951670A - Process for the preparation of tetraesters of penta-erythritol - Google Patents [patents.google.com]
- 10. US2782918A - Extraction of pentaerythritol with aqueous acetone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Pentaerythritol Tetraacetate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pentaerythritol tetraacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The synthesis of this compound is a stepwise esterification process. Consequently, the most common side products are intermediates from incomplete reactions. These include pentaerythritol monoacetate, pentaerythritol diacetate, and pentaerythritol triacetate.[1][2] If the starting pentaerythritol contains oligomers like dipentaerythritol or tripentaerythritol, their acetylated derivatives (e.g., dipentaerythritol hexaacetate) will also be present as impurities.[3] Additionally, residual reactants such as acetic acid or acetic anhydride and the catalyst (e.g., sulfuric acid) may be present in the crude product. Water is also a byproduct of the esterification reaction.[4][5]
Q2: How can I minimize the formation of partially acetylated side products?
A2: To minimize incompletely reacted products, it is crucial to drive the esterification reaction to completion. This can be achieved by:
-
Using an excess of the acetylating agent (acetic acid or acetic anhydride).
-
Employing an effective catalyst , such as sulfuric acid or p-toluenesulfonic acid, to increase the reaction rate.[6]
-
Efficiently removing water as it is formed, which shifts the equilibrium towards the product side. This is often accomplished through azeotropic distillation with a suitable solvent like toluene or by conducting the reaction at high temperatures.[4][5]
-
Allowing for sufficient reaction time at an appropriate temperature. Monitoring the reaction progress, for instance by measuring the acid value of the mixture, can help determine when the reaction is complete.[7]
Q3: What is the role of a catalyst in this synthesis, and are there any associated side reactions?
A3: A catalyst, typically a strong acid like sulfuric acid, is used to increase the rate of the esterification reaction.[6] While catalysts are crucial for achieving a reasonable reaction time, they can also promote side reactions. For instance, strong acid catalysts can sometimes lead to the formation of colored byproducts, especially at elevated temperatures.[8] It is also important to completely neutralize and remove the acid catalyst during product purification to prevent degradation of the final product.[7]
Q4: How can I purify the crude this compound and remove the side products?
A4: Purification of this compound typically involves several steps to remove unreacted starting materials, the catalyst, and side products:
-
Neutralization: If an acid catalyst was used, it should be neutralized with a basic solution, such as sodium bicarbonate or sodium hydroxide.[7]
-
Washing: The crude product is often washed with water to remove any remaining salts, acetic acid, and other water-soluble impurities.
-
Crystallization: The most common method for purification is crystallization from a suitable solvent, such as hot water or ethanol.[9] This process is effective in separating the desired tetraester from the more soluble, partially acetylated byproducts.
-
Adsorbent Treatment: In some cases, adsorbents like activated carbon can be used to remove colored impurities.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Increase reaction time, temperature, or catalyst concentration. Ensure efficient removal of water byproduct.[4][5] |
| Loss of product during workup. | Optimize the purification process, for example, by carefully controlling the crystallization conditions to maximize recovery. | |
| Product is an oil or fails to crystallize | High concentration of partially acetylated byproducts (mono-, di-, tri-acetates) which can act as impurities and lower the melting point. | Drive the reaction to completion using the methods described in FAQ A2. Perform a thorough purification, potentially including multiple recrystallizations. |
| Presence of excess acetic anhydride or acetic acid. | Ensure the washing and neutralization steps are effectively removing acidic residues. | |
| Product is discolored (yellow or brown) | Formation of colored byproducts, often due to high reaction temperatures or the presence of an acid catalyst.[8] | Reduce the reaction temperature if possible. Use an adsorbent like activated carbon during the purification process to remove colored impurities.[7] |
| Impure starting pentaerythritol. | Use a higher purity grade of pentaerythritol for the synthesis. | |
| Odor of acetic acid in the final product | Incomplete removal of acetic acid or acetic anhydride. | Wash the product thoroughly with water or a dilute basic solution until the odor is no longer detectable.[9] Dry the product completely under vacuum. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the esterification of pentaerythritol with acetic anhydride.
Materials:
-
Pentaerythritol
-
Acetic Anhydride
-
Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution (for neutralization)
-
Ethanol (for crystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pentaerythritol.
-
Add an excess of acetic anhydride (e.g., 4.5 to 5 molar equivalents relative to pentaerythritol).
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to a specified temperature (e.g., 100-120°C) and maintain for a set period (e.g., 2-4 hours). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the acid value.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the solid product and wash it thoroughly with water to remove excess acetic acid and sulfuric acid.
-
Neutralize any remaining acid by washing the crude product with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash again with water to remove any residual salts.
-
Recrystallize the crude product from hot ethanol or water to obtain pure this compound.[9]
-
Dry the purified product under vacuum.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Signaling Pathway of Pentaerythritol Acetylation
Caption: Stepwise acetylation of pentaerythritol leading to the tetraacetate product.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US1583658A - Process of preparing pentaerythritol tetracetate - Google Patents [patents.google.com]
- 5. Features of the synthesis of pentaerythritol esters and carboxylic acids of aliphatic isomeric structure: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. eai1.com [eai1.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound CAS#: 597-71-7 [m.chemicalbook.com]
Technical Support Center: Purification of Crude Pentaerythritol Tetraacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude pentaerythritol tetraacetate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain several impurities, primarily arising from the synthesis of the pentaerythritol precursor and the subsequent acetylation reaction. The most common impurities include:
-
Acetates of higher pentaerythritol oligomers: Dipentaerythritol hexaacetate and tripentaerythritol octaacetate are common byproducts formed from the corresponding polyols (dipentaerythritol and tripentaerythritol) that are generated during pentaerythritol synthesis.[1][2]
-
Residual Acetic Acid: Incomplete reaction or inefficient removal of the acetylating agent can leave residual acetic acid.[3][4]
-
Partially acetylated pentaerythritol: Incomplete acetylation can result in pentaerythritol mono-, di-, and triacetates.
-
Formals of pentaerythritol and its oligomers: These can form as byproducts during the synthesis of pentaerythritol.[1]
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point of pure this compound is in the range of 78-83 °C.[3][5] A broad melting range or a melting point lower than this range typically indicates the presence of impurities.
Q3: What are the recommended solvents for recrystallizing crude this compound?
A3: The most commonly recommended solvents for the recrystallization of this compound are hot water and 95% ethanol.[3][6] The choice of solvent may depend on the specific impurities present in the crude product.
Troubleshooting Guides
Low Yield After Recrystallization
Problem: The yield of purified this compound after recrystallization is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Product is too soluble in the chosen solvent at low temperature. | - Ensure the solution is thoroughly cooled to maximize crystal precipitation. An ice bath can be used for this purpose. - If using ethanol, consider adding a small amount of water (an anti-solvent) to the cooled solution to induce further precipitation. Perform this step carefully to avoid oiling out. |
| Too much solvent was used during dissolution. | - Before filtering, concentrate the solution by carefully evaporating some of the solvent under reduced pressure. - Be cautious not to evaporate too much solvent, as this can cause impurities to co-precipitate. |
| Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. - Use a fluted filter paper for a faster filtration rate. - If crystals form in the funnel, they can be redissolved with a minimal amount of hot solvent and passed through the filter again. |
Persistent Odor of Acetic Acid in the Final Product
Problem: The purified product retains a distinct vinegar-like odor.
| Possible Cause | Troubleshooting Step |
| Inefficient removal of residual acetic acid. | - After crystallization from hot water, leach the crystals with cold water until the odor is no longer detectable.[3][6] - If recrystallizing from ethanol, after dissolving the crude product in a suitable solvent like chloroform or ethyl acetate, wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid.[3] This should be followed by a water wash to remove any remaining bicarbonate. |
Product Oiling Out During Recrystallization
Problem: Instead of forming crystals, the product separates as an oil upon cooling.
| Possible Cause | Troubleshooting Step |
| Solution is too concentrated or cooled too rapidly. | - Add a small amount of hot solvent to the oiled-out mixture to redissolve it. - Allow the solution to cool more slowly at room temperature before transferring it to an ice bath. - Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization. |
| High level of impurities depressing the melting point. | - Consider a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove some of the more polar impurities before attempting recrystallization. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀O₈ | [3] |
| Molecular Weight | 304.29 g/mol | [3] |
| Melting Point | 78-83 °C | [3][5] |
| Boiling Point | 325 °C | [3][5] |
| Appearance | White to almost white powder or crystals | [3] |
Experimental Protocols
Protocol 1: Recrystallization from Hot Water
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of deionized water in an Erlenmeyer flask. Heat the suspension on a hot plate with stirring. Add more hot deionized water portion-wise until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Purification via Solvent Extraction and Recrystallization from Ethanol
-
Dissolution and Washing: Dissolve the crude this compound in chloroform (CHCl₃). Transfer the solution to a separatory funnel and wash it sequentially with a saturated solution of sodium bicarbonate (NaHCO₃) and then with water.[3]
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄).[3]
-
Solvent Removal: Filter off the drying agent and remove the chloroform by rotary evaporation.
-
Recrystallization: Dissolve the resulting solid in a minimal amount of hot 95% ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold 95% ethanol, and dry under vacuum.
Mandatory Visualization
References
- 1. US5741956A - Process for the preparation of pentaerythritol - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 597-71-7 [m.chemicalbook.com]
- 4. US2816912A - Preparation of pentaerythritol chloroacylates - Google Patents [patents.google.com]
- 5. This compound | 597-71-7 [sigmaaldrich.com]
- 6. This compound | 597-71-7 [chemicalbook.com]
Troubleshooting low yield in pentaerythritol tetraacetate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in pentaerythritol tetraacetate reactions.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from various factors, from reagent quality to reaction conditions and work-up procedures. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Reaction Fails to Proceed or Gives Very Low Conversion
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | If using a solid catalyst like anhydrous sodium acetate, ensure it is completely dry. For acid catalysts like sulfuric or p-toluenesulfonic acid, use a fresh, high-purity supply.[1] |
| Degraded Acetylating Agent | Acetic anhydride and acetyl chloride are highly sensitive to moisture and can hydrolyze to the less reactive acetic acid. Use a fresh bottle or a properly stored and sealed reagent. Handle under anhydrous conditions, for example, under an inert atmosphere like nitrogen or argon. |
| Presence of Water | Water in the reaction mixture will consume the acetylating agent. Ensure all glassware is thoroughly dried, and use anhydrous solvents if the reaction protocol calls for them. If using pentaerythritol that may have absorbed moisture, dry it in a vacuum oven before use. |
| Suboptimal Reaction Temperature | Some acetylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gentle heating. However, excessive heat can lead to side reactions and decomposition of the product. Optimization of the reaction temperature is recommended. |
Issue 2: Incomplete Reaction with Multiple Spots on TLC
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Acetylating Agent | Ensure a sufficient molar excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride) is used to drive the reaction to completion, accounting for all four hydroxyl groups of pentaerythritol. |
| Inadequate Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (pentaerythritol) and partially acetylated intermediates indicates reaction completion. Extend the reaction time if necessary. |
| Poor Mixing | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture, especially if reagents are added portion-wise or if solid catalysts are used. |
Issue 3: Product Loss During Work-up and Purification
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Precipitation/Extraction | If quenching the reaction with water to precipitate the product, ensure the mixture is sufficiently cold and allowed enough time for complete precipitation before filtration. During solvent extraction, perform multiple extractions with smaller volumes of solvent for better recovery. |
| Emulsion Formation | During aqueous washes (e.g., with sodium bicarbonate solution), emulsions can form, making separation difficult. To break emulsions, try adding brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. |
| Losses During Recrystallization | Use a minimal amount of hot solvent to dissolve the crude product for recrystallization. Using too much solvent will result in a lower recovery of the purified crystals upon cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this compound synthesis?
A: The most frequent issue is the presence of moisture, which degrades the acetylating agent (acetic anhydride or acetyl chloride). Ensuring anhydrous conditions by using dry glassware, fresh reagents, and an inert atmosphere is critical.
Q2: What are the expected side products in this reaction?
A: The primary side products are partially acetylated pentaerythritol derivatives (mono-, di-, and tri-acetates). Acetic acid is also a byproduct of the reaction when using acetic anhydride and will be present as an impurity if not removed during work-up.
Q3: How can I effectively remove the acid catalyst and acetic acid byproduct after the reaction?
A: A common and effective method is to wash the reaction mixture (dissolved in an organic solvent like dichloromethane or ethyl acetate) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acidic catalyst and the acetic acid byproduct, converting them into their respective sodium salts, which are soluble in the aqueous layer.
Q4: What is a suitable solvent for recrystallizing this compound?
A: this compound can be recrystallized from hot water or 95% ethanol.[2] The choice of solvent may depend on the scale of the reaction and the impurities present.
Q5: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a convenient method. A suitable eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The starting material, pentaerythritol, is very polar and will have a low Rf value, while the fully acetylated product is much less polar and will have a higher Rf value. Partially acetylated intermediates will appear as spots in between.
Experimental Protocols
Method 1: Acetylation using Acetic Anhydride and Sodium Acetate
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Pentaerythritol
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Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Dichloromethane (DCM)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ethanol (95%) for recrystallization
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentaerythritol (1.0 eq), anhydrous sodium acetate (0.2 eq), and a significant excess of acetic anhydride (e.g., 5-7 eq).
-
Heat the reaction mixture to reflux (approximately 140°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled mixture into ice-cold water with stirring to quench the excess acetic anhydride and precipitate the crude product.
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Filter the solid product and wash it thoroughly with cold water until the odor of acetic acid is no longer detectable.[2]
-
For further purification, dissolve the crude product in dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from hot 95% ethanol to obtain pure this compound.
Method 2: Acid-Catalyzed Esterification with Acetic Acid
This method utilizes acetic acid as the acetylating agent with a strong acid catalyst.
Materials:
-
Pentaerythritol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Acetate
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Water for recrystallization
Procedure:
-
Combine pentaerythritol (1.0 eq) and an excess of glacial acetic acid in a round-bottom flask fitted with a distillation apparatus.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to facilitate esterification and distill off the water formed during the reaction.[1]
-
After the evolution of water ceases, cool the reaction mixture.[1]
-
To neutralize the sulfuric acid catalyst, add a sufficient amount of anhydrous sodium acetate.[1]
-
Distill off the excess acetic acid under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude product.
-
Recrystallize the crude solid from hot water to obtain pure this compound.[2]
Visualizations
Caption: General reaction scheme for the synthesis of this compound.
Caption: A stepwise workflow for troubleshooting low yields in this compound reactions.
References
Optimizing reaction temperature for pentaerythritol tetraacetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pentaerythritol tetraacetate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering systematic approaches to diagnose and resolve them.
Issue 1: Low or No Product Yield
-
Question: I performed the acetylation of pentaerythritol, but after workup, I obtained a very low yield of this compound, or no product at all. What are the possible causes and solutions?
-
Answer: Low or no yield in this esterification can stem from several factors related to reaction conditions and reagents.
-
Inadequate Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion within the given timeframe. Conversely, excessively high temperatures can lead to the degradation of the product or starting materials. For the acetylation of pentaerythritol with acetic anhydride, a temperature range of 120-160°C is typically employed.[1] It is crucial to monitor and control the temperature throughout the reaction.
-
Insufficient Reaction Time: Esterification of a polyol like pentaerythritol is a stepwise process. Insufficient reaction time will likely result in a mixture of partially acetylated products and unreacted pentaerythritol. The reaction progress can be monitored using Thin Layer Chromatography (TLC) to ensure it goes to completion.
-
Catalyst Issues: If using a catalyst, its activity is paramount. Ensure the catalyst is not old or deactivated. For base catalysts like 4-dimethylaminopyridine (DMAP), ensure it is of good quality and used in the correct molar ratio.
-
Reagent Quality: The purity of the starting materials is crucial. Pentaerythritol should be dry, as water will react with the acetic anhydride. Acetic anhydride should be fresh and not hydrolyzed to acetic acid.
-
Inefficient Workup: Product loss can occur during the purification steps. Ensure complete extraction of the product and minimize losses during washing and crystallization steps.
-
Issue 2: Product is an Oil or Fails to Crystallize
-
Question: My final product is a viscous oil and does not solidify or crystallize as expected. What could be the reason for this?
-
Answer: Pure this compound is a white crystalline solid. An oily product indicates the presence of impurities.
-
Incomplete Reaction: The most common reason for an oily product is an incomplete reaction, resulting in a mixture of the fully substituted tetraacetate and partially acetylated pentaerythritol derivatives (mono-, di-, and tri-acetates). These partially acetylated byproducts are often oils and can prevent the crystallization of the desired product. To address this, consider increasing the reaction time or temperature (within the optimal range) and ensure a sufficient excess of the acetylating agent is used.
-
Presence of Solvent: Residual solvent from the workup can also result in an oily product. Ensure the product is thoroughly dried under vacuum to remove any remaining solvents.
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Other Impurities: The presence of other byproducts can also inhibit crystallization. A thorough purification, potentially including column chromatography, may be necessary.
-
Issue 3: Product is Colored
-
Question: The this compound I synthesized has a yellow or brown color. How can I obtain a colorless product?
-
Answer: Color in the final product is typically due to impurities formed from side reactions, often at elevated temperatures.
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High Reaction Temperature: Running the reaction at a temperature that is too high can cause decomposition of the starting materials or products, leading to colored impurities. Carefully control the reaction temperature and avoid localized overheating.
-
Impure Starting Materials: The use of impure pentaerythritol or acetic anhydride can introduce colored contaminants. Ensure the purity of your starting materials.
-
Purification: The color can often be removed during purification. Washing the crude product with a sodium bisulfite solution can sometimes help to remove colored impurities. Recrystallization from a suitable solvent, such as hot water or ethanol, can also yield a colorless product.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal reaction temperature can depend on the specific catalyst and reaction setup used. However, a general guideline for the acetylation of pentaerythritol with acetic anhydride is a temperature in the range of 120-160°C. One study on the synthesis of a similar compound, pentaerythritol tetraoleate, found that the ideal temperature was 160°C, with a decrease in yield observed at 170°C, suggesting that overheating can be detrimental.[1] It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.
Q2: What are the common side products in the synthesis of this compound?
A2: The most common side products are partially acetylated pentaerythritol derivatives, including pentaerythritol monoacetate, diacetate, and triacetate. These arise from an incomplete reaction. If the starting pentaerythritol contains dipentaerythritol as an impurity, you may also form the corresponding hexaacetate of dipentaerythritol.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (pentaerythritol), the product (this compound), and any partially acetylated intermediates. The reaction is complete when the spot corresponding to pentaerythritol is no longer visible. Gas Chromatography (GC) can also be used to analyze the reaction mixture after derivatization of the hydroxyl groups.
Q4: What is the best method for purifying crude this compound?
A4: The most common and effective purification method is recrystallization. Crude this compound can be crystallized from hot water or 95% ethanol.[2] The process typically involves dissolving the crude product in the minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. Washing the crude product with a saturated sodium bicarbonate solution is also important to neutralize and remove any excess acetic acid and acetic anhydride.[2]
Data Presentation
The following table summarizes the illustrative effect of reaction temperature on the yield of a pentaerythritol tetraester. Please note that this data is based on the synthesis of pentaerythritol tetraoleate and serves as a general example of the importance of temperature optimization.[1] The optimal temperature for this compound may vary.
| Reaction Temperature (°C) | Reaction Time (h) | Yield of Pentaerythritol Tetraester (%) | Purity (%) |
| 140 | 2 | 13.4 | >95 |
| 150 | 2 | 24.0 | >98 |
| 160 | 2 | 28.5 | >99 |
| 170 | 2 | 20.9 | >98 |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Pentaerythritol (PE)
-
Acetic Anhydride
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM) (solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentaerythritol in a minimal amount of dichloromethane.
-
Add 4-dimethylaminopyridine (DMAP) to the solution (approximately 0.1 equivalents).
-
Add an excess of acetic anhydride (at least 4.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a controlled temperature (e.g., start with 140-150°C) and maintain for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (disappearance of the pentaerythritol spot on TLC), cool the mixture to room temperature.
-
Slowly and carefully add saturated sodium bicarbonate solution to quench the excess acetic anhydride and neutralize the acetic acid formed.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from hot ethanol or water to obtain pure this compound.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Synthesis of Pentaerythritol Tetraacetate
Welcome to the technical support center for the synthesis of pentaerythritol tetraacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this esterification reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for synthesizing this compound?
A1: A variety of catalysts can be employed for the synthesis of this compound. These can be broadly categorized as:
-
Homogeneous Acid Catalysts: Strong inorganic acids (e.g., sulfuric acid, phosphoric acid) and organic sulfonic acids (e.g., p-toluenesulfonic acid) are frequently used.[1][2][3][4]
-
Heterogeneous Acid Catalysts: Solid acid catalysts, such as supported composite acids (e.g., H₃PW₁₂O₄₀-Methanesulfonic acid/Mesoporous TiO₂) and zeolites (e.g., SnCl₂@HZSM-5), offer advantages in terms of separation and reusability.[1][5]
-
Organometallic Catalysts: Compounds like Fascat 2003 (an organotin catalyst) and tetrabutyl titanate have shown high activity and selectivity.[2]
-
Basic Catalysts: For transesterification routes using an alternative to acetic acid (e.g., from a methyl ester), basic catalysts like sodium methoxide are utilized.[6]
Q2: What are the main advantages of using a heterogeneous catalyst over a homogeneous one?
A2: Heterogeneous catalysts offer several key advantages over their homogeneous counterparts. They are in a different phase from the reaction mixture, which simplifies the separation of the catalyst from the product, often through simple filtration. This allows for easier catalyst recycling, reducing overall cost and waste.[1] Furthermore, heterogeneous catalysts can sometimes lead to fewer corrosion issues and a cleaner product profile.[1]
Q3: Can I synthesize this compound without a catalyst?
A3: While the esterification reaction can proceed without a catalyst at high temperatures, the reaction rate is typically very slow, and high temperatures can lead to undesirable side reactions and product degradation. A catalyst is used to increase the reaction rate and allow the synthesis to occur under more controlled and favorable conditions.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Inefficient Water Removal | The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, inefficient removal of this water can limit the reaction's progression to completion. Ensure your reaction setup includes an efficient method for water removal, such as a Dean-Stark apparatus or performing the reaction under vacuum.[4][7] |
| Suboptimal Reaction Temperature | The reaction temperature significantly impacts the reaction rate. If the temperature is too low, the reaction will be slow. If it is too high, side reactions or decomposition may occur. The optimal temperature depends on the catalyst and reactants used. For many acid-catalyzed reactions, temperatures range from 105°C to 220°C.[2][5][8] |
| Incorrect Molar Ratio of Reactants | An excess of the acylating agent (acetic acid or acetic anhydride) is often used to drive the reaction towards the formation of the tetraester. A typical molar ratio of acetic anhydride to pentaerythritol is between 5:1 and 7:1.[3] For esterification with fatty acids, a molar ratio of fatty acid to hydroxyl groups of 1.1:1 has been reported.[2] |
| Catalyst Deactivation or Insufficient Amount | The catalyst may have lost its activity, or an insufficient amount may have been used. For solid catalysts, coking or leaching of active sites can be a cause of deactivation.[5] Ensure the catalyst is fresh or properly activated, and use the recommended catalyst loading (e.g., 0.1-5% by weight of reactants).[3][7] |
Problem 2: Formation of Byproducts (Partially Esterified Products)
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The formation of mono-, di-, and tri-acetates of pentaerythritol is common if the reaction is not allowed to proceed to completion. Increase the reaction time or consider a higher reaction temperature to favor the formation of the fully substituted tetraacetate.[9] |
| Steric Hindrance | Pentaerythritol has a sterically hindered neopentyl core, which can make the final esterification step more difficult.[8] Using a highly active catalyst can help overcome this barrier. |
Problem 3: Product Discoloration
| Possible Cause | Suggested Solution |
| High Reaction Temperatures | Excessive temperatures can lead to thermal degradation of the reactants or products, resulting in a colored product. Optimize the reaction temperature to be as low as possible while maintaining a reasonable reaction rate. |
| Oxidation | The presence of oxygen at high temperatures can cause oxidation and discoloration. Conducting the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this issue.[7] |
| Catalyst-Induced Side Reactions | Some catalysts may promote side reactions that produce colored impurities. Consider screening different types of catalysts. |
| Purification Issues | Residual impurities can cause discoloration. The crude product can be purified by washing with a sodium bicarbonate solution, followed by water, and then recrystallization from a suitable solvent like ethanol.[10] The use of activated carbon or diatomite during purification can also help remove colored impurities.[8][11] |
Catalyst Performance Data
The following table summarizes the performance of various catalysts in the synthesis of pentaerythritol esters under different conditions.
| Catalyst | Reactants | Molar Ratio (Acid:PE) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SnCl₂@HZSM-5 | Stearic Acid, Pentaerythritol | 4.7:1 | 105 | 3 | 96.5 | [5] |
| Fascat 2003 (Organotin) | Oleic Acid, Pentaerythritol | - | 220 | - | >97 (conversion) | [2] |
| Tetrabutyl titanate (TBT) | Oleic Acid, Pentaerythritol | - | - | - | ~97 (conversion) | [2] |
| Sodium Methoxide | Palm Oil Methyl Ester, Pentaerythritol | 4.5:1 | 160 | 2 | 36 | [6] |
| p-Toluenesulfonic acid | Pentaerythritol, Acrylic Acid | - | - | - | - | [12] |
| Sulfuric Acid/Oleum | Acetic Anhydride, Pentaerythritol | 5-7:1 | - | - | - | [3] |
Experimental Protocols
General Protocol for Acid-Catalyzed Esterification of Pentaerythritol with Acetic Anhydride
-
Reactor Setup: Equip a round-bottom flask with a mechanical stirrer, a thermometer, a reflux condenser, and a heating mantle.
-
Charging Reactants: To the flask, add acetic anhydride (5-7 molar equivalents) and the chosen acid catalyst (e.g., sulfuric acid/oleum, 1-6% by weight based on the anhydride).[3]
-
Heating: Begin stirring and heat the mixture.
-
Addition of Pentaerythritol: Once the desired temperature is reached, slowly add finely divided pentaerythritol (1 molar equivalent).[3]
-
Reaction: Maintain the reaction mixture at the target temperature with continuous stirring for the specified reaction time. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the crude this compound.[3]
-
Purification: Filter the precipitate and wash it with water until the odor of acetic acid is no longer detectable.[10] Further purification can be achieved by washing with a saturated sodium bicarbonate solution, followed by water, and then recrystallization from a solvent such as 95% ethanol.[10]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision logic for selecting a catalyst for this compound synthesis.
References
- 1. Preparation method of pentaerythritol ester - Eureka | Patsnap [eureka.patsnap.com]
- 2. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GB951670A - Process for the preparation of tetraesters of penta-erythritol - Google Patents [patents.google.com]
- 4. US1583658A - Process of preparing pentaerythritol tetracetate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN105924348A - Production technology of pentaerythrityl tetrastearate - Google Patents [patents.google.com]
- 9. Synthesis and Application of Pentaerythritol tetrakis(3-mercaptopropionate)_Chemicalbook [chemicalbook.com]
- 10. This compound CAS#: 597-71-7 [m.chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN104876822A - Pentaerythritol tetraacrylate preparation method - Google Patents [patents.google.com]
Technical Support Center: Purification of Pentaerythritol Tetraacetate (PETA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentaerythritol tetraacetate (PETA). Here, you will find detailed information on removing impurities and addressing common challenges encountered during its purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of PETA, primarily focusing on the common method of recrystallization.
Issue 1: Oiling Out During Recrystallization
Q1: My PETA is separating as an oil instead of crystals during cooling. What is happening and how can I fix it?
A1: This phenomenon is known as "oiling out" and occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing. The separated oil is often a supersaturated solution of your compound and can trap impurities, leading to poor purification.
Troubleshooting Steps:
-
Increase Solvent Volume: The most common cause is a solution that is too concentrated. Re-heat the mixture until the oil redissolves and add a small amount of additional hot solvent. Cool the solution again slowly.
-
Slower Cooling Rate: Rapid cooling can induce oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
-
Change Solvent System: If the issue persists, your chosen solvent may not be ideal.
-
If using a single solvent like 95% ethanol, you can try adding a co-solvent in which PETA is less soluble (an "anti-solvent") dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the original solvent to redissolve the cloudiness before cooling.
-
Consider switching to a different solvent system altogether, such as crystallization from hot water.
-
-
Seed the Solution: Introduce a small, pure crystal of PETA (a seed crystal) to the cooled solution to encourage crystal growth over oil formation.
Issue 2: Low Crystal Yield After Recrystallization
Q2: I've performed the recrystallization, but my final yield of pure PETA is very low. What could have gone wrong?
A2: A low recovery can be due to several factors, from using too much solvent to premature crystallization.
Troubleshooting Steps:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude PETA. Using an excessive amount will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Avoid Premature Crystallization: If you perform a hot filtration step to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the PETA from crystallizing out on the cold surfaces.
-
Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
-
Check the Mother Liquor: To see if a significant amount of product remains dissolved, you can try to concentrate the mother liquor by evaporation and see if more crystals form upon cooling. If so, you may have used too much solvent initially.
-
Proper Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove adhering impurities without dissolving a significant amount of the product.
Issue 3: Colored Impurities in the Final Product
Q3: My purified PETA crystals are still colored (e.g., yellow or brown). How can I remove these colored impurities?
A3: Colored impurities are common in organic synthesis and can often be removed with an adsorbent material.
Troubleshooting Steps:
-
Use Activated Charcoal: After dissolving the crude PETA in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). The colored impurities will adsorb to the surface of the charcoal.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal. It is crucial to use fluted filter paper to speed up the filtration and prevent premature crystallization in the funnel.
-
Caution with Charcoal: Do not add too much activated charcoal, as it can also adsorb some of your desired product, leading to a lower yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in PETA often stem from its synthesis. These can include:
-
Residual Acetic Acid: From the acetylation reaction. This can often be detected by its characteristic odor.
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Dipentaerythritol Derivatives: Higher oligomers of pentaerythritol can be present in the starting material and subsequently be acetylated, leading to impurities like dipentaerythritol hexaacetate.[1]
-
Partially Acetylated Pentaerythritol: If the acetylation reaction is incomplete, you may have pentaerythritol triacetate, diacetate, etc.
-
Colored Byproducts: These can form during the synthesis of the pentaerythritol core.[2]
Q2: Which solvent is best for the recrystallization of PETA?
A2: Both hot water and 95% ethanol are commonly used for the recrystallization of PETA.[3][4]
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Hot Water: PETA can be crystallized from hot water. A subsequent leaching with cold water can help remove any remaining acetic acid.[3][4]
-
95% Ethanol: This is another effective solvent for recrystallization. The choice of solvent may depend on the specific impurities present in your crude product. It is often a good practice to perform small-scale solubility tests to determine the optimal solvent.
Q3: Is column chromatography a suitable method for purifying PETA?
A3: While recrystallization is the most common and often sufficient method for purifying PETA, column chromatography can be used for separating compounds with different polarities. For PETA, a normal-phase column chromatography setup would be appropriate.
-
Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used. The ratio of the solvents is optimized to achieve good separation, often guided by thin-layer chromatography (TLC) analysis first.
Q4: How can I assess the purity of my final PETA product?
A4: Several analytical techniques can be used to determine the purity of your PETA:
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Melting Point Analysis: A sharp melting point close to the literature value (around 80-82 °C) is a good indicator of purity. Impurities will typically broaden and depress the melting point range.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of a sample and detecting impurities. A reversed-phase C18 column is often suitable for this type of analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of PETA and detect the presence of impurities.
-
Gas Chromatography (GC): For volatile impurities, GC can be an effective analytical tool.
Data Presentation
The following table summarizes the purity of commercially available this compound. Note that there is a lack of publicly available studies directly comparing the purity of PETA after different laboratory purification methods. The effectiveness of a purification method is highly dependent on the nature and amount of impurities in the starting material.
| Purification Method/Source | Reported Purity | Reference/Notes |
| Commercial Supplier 1 | >98.0% (GC) | Purity determined by Gas Chromatography. |
| Commercial Supplier 2 | 99% | Commercial grade PETA.[3] |
| Commercial Supplier 3 | 99.10% | High-purity commercial grade PETA.[3] |
| Recrystallization from Hot Water | High Purity | A common laboratory method for removing water-soluble and some polar impurities.[3][4] |
| Recrystallization from 95% Ethanol | High Purity | Effective for removing impurities with different solubility profiles in ethanol compared to PETA.[3][4] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from 95% Ethanol
This protocol outlines a general procedure for the recrystallization of PETA using 95% ethanol. The exact volumes will depend on the amount of crude material.
Materials:
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Crude this compound
-
95% Ethanol
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Erlenmeyer flasks
-
Hot plate
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Buchner funnel and filter flask
-
Filter paper
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Ice bath
Procedure:
-
Dissolution: Place the crude PETA in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate with swirling. Continue to add small portions of hot 95% ethanol until the PETA is completely dissolved. Avoid adding a large excess of solvent.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture and reheat it to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.
Protocol 2: Purification via Chloroform and Sodium Bicarbonate Wash
This method is suitable for removing acidic impurities like residual acetic acid.[3][4]
Materials:
-
Crude this compound
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Anhydrous calcium chloride (CaCl₂)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude PETA in chloroform.
-
Washing: Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize and remove any acetic acid. You may observe gas evolution (CO₂).
-
Water Wash: Wash the organic layer with water to remove any remaining sodium bicarbonate and other water-soluble impurities.
-
Drying: Drain the chloroform layer into a clean flask and dry it over anhydrous calcium chloride.
-
Solvent Removal: Filter off the drying agent and remove the chloroform using a rotary evaporator to obtain the purified PETA.
-
(Optional) Recrystallization: The resulting solid can be further purified by recrystallization from 95% ethanol as described in Protocol 1.[3][4]
Visualizations
Caption: A typical workflow for the purification of PETA by recrystallization.
Caption: Relationship between PETA synthesis and the formation of common impurities.
References
Technical Support Center: Degradation Pathways of Pentaerythritol Tetraacetate (PETA)
Welcome to the technical support center for pentaerythritol tetraacetate (PETA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and managing the degradation of PETA during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound (PETA)?
PETA is susceptible to degradation primarily through two pathways: hydrolysis and thermal decomposition.
-
Hydrolysis: PETA can be easily hydrolyzed, especially in the presence of strong acids or strong alkalis.[1] This reaction involves the cleavage of the ester bonds, leading to the sequential release of acetic acid and the formation of partially acetylated pentaerythritol intermediates (triacetate, diacetate, monoacetate), and ultimately pentaerythritol.
-
Thermal Degradation: At elevated temperatures, PETA can undergo thermal decomposition. While specific studies on PETA are limited, upon heating to decomposition, it is expected to emit acrid smoke and irritating vapors.[2] Under oxidative conditions, the hazardous decomposition products include carbon oxides.[3] For similar polyol esters, thermo-oxidative degradation is a primary concern, initiated by the presence of oxygen at high temperatures.[4]
Q2: What are the expected degradation products of PETA?
-
From Hydrolysis: The step-wise hydrolysis of PETA will yield pentaerythritol triacetate, pentaerythritol diacetate, pentaerythritol monoacetate, pentaerythritol, and acetic acid.
-
From Thermal Decomposition: The primary hazardous decomposition products from combustion are carbon oxides (CO, CO2).[3] Other irritating and toxic fumes and gases may also be generated.[1] Based on studies of similar polyol esters, other potential byproducts could include carboxylic acids and tri-esters.[5]
Q3: Is PETA susceptible to biodegradation?
Currently, there is limited specific information available in the scientific literature regarding the biodegradation of this compound by microorganisms or enzymes. However, related compounds like pentaerythritol tetranitrate (PETN) are known to be biodegradable by certain bacteria, such as Enterobacter cloacae, which utilize reductase enzymes to cleave the nitrate ester bonds.[6][7][8] It is plausible that esterase enzymes could facilitate the hydrolysis of the acetate esters in PETA, but specific studies are needed to confirm this.
Q4: What are the signs of PETA degradation?
Common indicators of PETA degradation include:
-
Change in pH: The release of acetic acid during hydrolysis will lead to a decrease in the pH of the solution.
-
Discoloration: For similar compounds like pentaerythritol tetrastearate (PETS), yellowing or browning can be a sign of thermo-oxidative degradation.[4]
-
Changes in Physical Properties: An increase in viscosity or the formation of gels can indicate polymerization reactions of degradation byproducts.[4]
-
Odor: The release of acetic acid may produce a characteristic vinegar-like smell.
Q5: How can I prevent or minimize PETA degradation?
To maintain the stability of PETA, consider the following:
-
pH Control: Avoid strongly acidic or alkaline conditions to minimize hydrolysis.
-
Temperature Control: Store PETA at cool to ambient temperatures and avoid exposure to high temperatures during experiments unless thermal degradation is the subject of study.[3]
-
Inert Atmosphere: When heating PETA, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can help prevent thermo-oxidative degradation.[4]
-
Avoid Incompatible Materials: PETA is incompatible with strong oxidizing agents.[1][3]
-
Protect from Light: Avoid exposure to direct sunlight.[3]
Troubleshooting Guides
Issue 1: Unexpected Decrease in pH of PETA-containing Solution
| Possible Cause | Troubleshooting Steps & Recommendations |
| Hydrolysis of PETA | 1. Verify pH of Starting Materials: Ensure that all solvents and reagents are at the expected pH before adding PETA. 2. Buffer the Solution: If compatible with your experimental design, use a suitable buffer to maintain a stable pH. 3. Monitor Acetic Acid Formation: Use analytical techniques such as HPLC or titration to quantify the amount of acetic acid released. |
| Acidic Contaminants | 1. Check Purity of PETA: Use a high-purity grade of PETA. 2. Analyze Solvents and Reagents: Ensure that other components in your formulation have not degraded to produce acidic byproducts. |
Issue 2: Discoloration (Yellowing/Browning) of PETA Upon Heating
| Possible Cause | Troubleshooting Steps & Recommendations |
| Thermo-oxidative Degradation | 1. Process Under an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon to minimize contact with oxygen.[4] 2. Lower the Processing Temperature: If possible, reduce the experimental temperature to below the onset of thermal decomposition. 3. Use of Antioxidants: For formulations, consider the addition of suitable antioxidants, such as hindered phenols, to inhibit oxidative degradation pathways.[4] |
| Impurities in PETA | 1. Purify PETA: Recrystallization may be necessary to remove impurities that could catalyze degradation. 2. Use High-Purity Grade: Start with a well-characterized, high-purity PETA. |
Issue 3: Inconsistent Experimental Results Between Batches
| Possible Cause | Troubleshooting Steps & Recommendations |
| Variability in PETA Quality | 1. Characterize Incoming Material: Perform analytical checks (e.g., melting point, spectroscopy) on each new batch of PETA to ensure consistency. 2. Standardize Storage Conditions: Ensure all batches are stored under the same conditions (temperature, humidity, light exposure). |
| Variations in Experimental Conditions | 1. Calibrate Equipment: Regularly calibrate temperature probes, pH meters, and other critical instruments. 2. Standardize Procedures: Ensure that experimental protocols are followed precisely for each run. |
| Presence of Contaminants | 1. Thoroughly Clean Glassware and Equipment: Avoid cross-contamination from previous experiments. 2. Use High-Purity Solvents and Reagents: Ensure that other components of the reaction mixture are free from impurities that could affect PETA stability. |
Quantitative Data Summary
The following table summarizes available quantitative data related to PETA and its analogs. Data specifically for PETA degradation is limited, so information from related compounds is included for reference.
| Parameter | Compound | Value | Conditions/Notes | Reference |
| Thermal Stability (TGA) | Pentaerythritol Tetrastearate (PETS) | Stable up to ~350°C | Onset of noticeable degradation around 400°C. | [4] |
| Melting Point | This compound (PETA) | 80 °C | [3] | |
| Boiling Point | This compound (PETA) | 325 °C | [3] |
Experimental Protocols
Protocol 1: Analysis of Thermal Degradation by Thermogravimetric Analysis (TGA)
This protocol is adapted from methodologies used for pentaerythritol esters and can be applied to study the thermal stability of PETA.[4]
-
Instrument Setup:
-
Place a small, accurately weighed sample (5-10 mg) of PETA into a TGA sample pan.
-
Set the purge gas to nitrogen for inert atmosphere analysis or to air/oxygen for oxidative degradation studies, with a typical flow rate of 20-50 mL/min.
-
Program the temperature to ramp from ambient (e.g., 30°C) to a final temperature of 600°C at a heating rate of 10°C/min.
-
-
Data Acquisition:
-
Begin the TGA run and record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
-
Protocol 2: Identification of Hydrolysis Products by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of PETA and its hydrolysis products. Method optimization will be required.
-
Sample Preparation:
-
Induce hydrolysis by dissolving PETA in a solution of known pH (acidic or basic) and temperature.
-
At various time points, take an aliquot of the reaction mixture and neutralize it to quench the reaction.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with a high percentage of A and gradually increase the percentage of B to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 205-215 nm) or an Evaporative Light Scattering Detector (ELSD). Mass spectrometry (LC-MS) can be used for definitive identification of degradation products.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of PETA over time.
-
Identify and quantify the appearance of new peaks corresponding to the hydrolysis products (pentaerythritol triacetate, diacetate, monoacetate, and pentaerythritol) by comparing with reference standards if available, or by using LC-MS for identification.
-
Visualizations
Caption: Stepwise hydrolysis pathway of this compound.
Caption: Workflow for analyzing the thermal degradation of PETA.
References
- 1. valsynthese.ch [valsynthese.ch]
- 2. This compound CAS#: 597-71-7 [m.chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of pentaerythritol tetranitrate by Enterobacter cloacae PB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of pentaerythritol tetranitrate by Enterobacter cloacae PB2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pentaerythritol Tetraacetate (PETA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of pentaerythritol tetraacetate (PETA).
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and use of this compound.
Issue 1: The PETA powder has a distinct vinegar-like odor.
-
Question: Why does my PETA smell like vinegar, and is it still usable?
-
Answer: A vinegar-like smell is a strong indicator of degradation. PETA can be hydrolyzed by moisture, especially in the presence of acidic or basic contaminants, which breaks it down and releases acetic acid.[1] The usability of the product depends on the extent of degradation and the tolerance of your experiment for impurities. For high-purity applications, it is recommended to purify the PETA by recrystallization or to use a fresh, unopened container.
Issue 2: The PETA powder appears discolored (yellowish or brownish).
-
Question: My PETA is supposed to be a white powder, but it has a yellowish tint. What could be the cause?
-
Answer: Discoloration can be a sign of impurity or degradation. This may be due to improper storage conditions, such as exposure to heat, light, or reactive atmospheric components. It could also indicate the presence of residual catalysts or byproducts from the manufacturing process. For color-sensitive applications, purification is recommended.
Issue 3: PETA is not dissolving in a solvent where it is expected to be soluble.
-
Question: I'm having trouble dissolving PETA in a solvent that has worked before. What could be the problem?
-
Answer: Several factors can affect solubility. Firstly, ensure the solvent is of appropriate purity and is anhydrous, as moisture can interfere with the dissolution of hydrophobic compounds. Secondly, consider the possibility of lot-to-lot variability in the PETA's particle size or crystallinity. Gentle heating and agitation can often aid dissolution. If insolubility persists, it may be a sign of product degradation or polymerization, rendering it unsuitable for use.
Issue 4: Inconsistent results when using PETA as a plasticizer in a polymer formulation.
-
Question: I'm seeing batch-to-batch variation in the properties of my polymer films when using PETA as a plasticizer. What could be the cause?
-
Answer: Inconsistent results in polymer formulations can stem from several sources. Ensure that the PETA is of consistent quality and purity across batches. The presence of degradation products like acetic acid can affect the polymer's properties. Also, verify that the mixing and processing conditions (e.g., temperature, time) are precisely controlled, as these can influence the final characteristics of the plasticized polymer.
Frequently Asked Questions (FAQs)
Storage and Stability
-
What are the ideal storage conditions for PETA?
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture.[1] Avoid exposure to direct sunlight and heat sources.
-
-
What is the shelf life of PETA?
-
When stored under recommended conditions, PETA is stable for an extended period. However, it is best practice to re-evaluate the material's quality after a long storage duration, especially if there are any visual changes or the development of an odor.
-
-
Is PETA sensitive to air?
-
While stable in air, it is hygroscopic and can absorb moisture, which may lead to hydrolysis.[1] Therefore, it is crucial to keep the container tightly closed.
-
Handling and Safety
-
What personal protective equipment (PPE) should I use when handling PETA?
-
It is recommended to use standard laboratory PPE, including safety glasses, gloves, and a lab coat. If there is a risk of generating dust, respiratory protection may be necessary.[1]
-
-
What should I do in case of skin or eye contact?
-
In case of skin contact, wash the affected area with soap and water. For eye contact, rinse cautiously with water for several minutes.[1]
-
-
How should I dispose of PETA waste?
-
Dispose of PETA and its containers in accordance with local, regional, and national regulations. This often involves using a licensed chemical waste disposal service.[1]
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₁₃H₂₀O₈ |
| Molecular Weight | 304.3 g/mol |
| Melting Point | 80-83 °C |
| Boiling Point | 325 °C (lit.) |
| Solubility | Slightly soluble in water. Soluble in ethanol and chloroform. Insoluble in acetone, benzene, carbon tetrachloride, and diethyl ether. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes a method to purify PETA that may have degraded or contains impurities.
Materials:
-
This compound (impure)
-
Deionized water or 95% Ethanol
-
Chloroform (if using ethanol for recrystallization)
-
Saturated sodium bicarbonate solution (if using ethanol for recrystallization)
-
Anhydrous calcium chloride (if using ethanol for recrystallization)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Cold water or ice bath
Procedure:
Method A: Recrystallization from Hot Water
-
Place the impure PETA in an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water to dissolve the solid.
-
Heat the solution gently while stirring until the PETA is fully dissolved.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove any remaining acetic acid odor.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Method B: Recrystallization from Ethanol/Chloroform
-
Dissolve the impure PETA in a minimal amount of chloroform.
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by a water wash.
-
Dry the chloroform layer over anhydrous calcium chloride.
-
Filter to remove the drying agent and evaporate the chloroform.
-
Dissolve the resulting solid in a minimal amount of hot 95% ethanol.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Dry the crystals thoroughly.
Protocol 2: Use of this compound as a Plasticizer in a PVC Film
This protocol provides a general guideline for incorporating PETA as a plasticizer into a Polyvinyl Chloride (PVC) film. The ratios are given in parts per hundred rubber (phr).
Materials:
-
PVC resin
-
This compound (PETA)
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Tetrahydrofuran (THF) or another suitable solvent
-
Glass petri dish or a flat glass plate
-
Magnetic stirrer and hot plate
-
Drying oven
Procedure:
-
Preparation of the PVC Solution:
-
In a fume hood, dissolve 100 parts of PVC resin in a suitable volume of THF with stirring. Gentle heating (around 50°C) can be applied to aid dissolution.
-
-
Addition of Plasticizer and Stabilizer:
-
To the homogenous PVC solution, add the desired amount of PETA (e.g., 30-50 phr).
-
Add a suitable thermal stabilizer (typically 2-5 phr) to prevent degradation of the PVC during processing.
-
Continue stirring until all components are fully dissolved and the solution is uniform.
-
-
Film Casting:
-
Pour the solution into a clean, level glass petri dish or onto a flat glass plate. The volume poured will determine the thickness of the final film.
-
-
Solvent Evaporation:
-
Allow the solvent to evaporate slowly in the fume hood at room temperature. This may take several hours. Covering the dish with a watch glass can slow down the evaporation rate and lead to a more uniform film.
-
-
Drying:
-
Once the film appears solid, transfer it to a vacuum oven and dry at a moderate temperature (e.g., 40-60°C) until all the solvent is removed and a constant weight is achieved.
-
-
Film Removal:
-
Carefully peel the dried film from the glass substrate. The resulting film can then be used for further analysis of its mechanical and thermal properties.
-
Visualizations
Caption: Troubleshooting workflow for common issues encountered with this compound.
Caption: Recommended workflow for the safe storage and handling of this compound.
References
Technical Support Center: Scaling Up Pentaerythritol Tetraacetate (PETA) Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the production of pentaerythritol tetraacetate (PETA). It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to facilitate a smooth transition from laboratory to larger-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound (PETA)?
A1: The most prevalent methods for PETA synthesis are:
-
Esterification of pentaerythritol with acetic anhydride: This is a common laboratory and industrial method. It is often catalyzed by acids like sulfuric acid or phosphoric acid.[1]
-
Esterification of pentaerythritol with acetic acid: This method is also widely used and can be driven to completion by removing the water formed during the reaction.[2]
-
Transesterification: This involves reacting pentaerythritol with an acetate ester, such as methyl acetate or ethyl acetate, in the presence of a suitable catalyst.[3]
Q2: What are the typical catalysts used for PETA synthesis, and how do they compare?
A2: A range of catalysts can be used for PETA synthesis, each with its own advantages and disadvantages:
-
Mineral Acids (e.g., Sulfuric Acid, Phosphoric Acid): These are effective and low-cost catalysts. However, they can be corrosive, leading to equipment damage, and may cause side reactions or product discoloration if not used carefully. They also require neutralization and removal during workup, which can generate significant waste.
-
Organic Acids (e.g., p-Toluenesulfonic Acid): These are also effective catalysts and are often less corrosive than mineral acids. However, they can be more expensive and may also require removal from the final product.
-
Heterogeneous Catalysts (e.g., Solid Acid Resins, Zeolites): These catalysts are in a different phase from the reaction mixture, which simplifies their separation and recycling. This can be a significant advantage in larger-scale production by reducing waste and simplifying purification.
-
Organometallic Catalysts (e.g., Tin or Titanium-based): These catalysts can be very efficient and selective. However, they can be expensive, and there may be concerns about metal contamination in the final product, which is particularly important for pharmaceutical applications.
Q3: What are the main challenges when scaling up PETA production?
A3: Key challenges in scaling up PETA production include:
-
Heat Transfer: The esterification reaction is often exothermic. Managing heat removal becomes more critical in larger reactors to maintain optimal reaction temperature and prevent runaway reactions.
-
Mass Transfer: Ensuring efficient mixing of reactants, especially when dealing with solids like pentaerythritol, is crucial for achieving high conversion rates.
-
Byproduct Removal: The removal of byproducts, such as water from esterification with acetic acid or the catalyst itself, can be more complex at a larger scale.
-
Product Purification: Crystallization, which is a common purification method for PETA, can be challenging to control at a large scale to obtain the desired crystal size and purity.
-
Waste Management: The neutralization of acidic catalysts and the disposal of wash solutions need to be carefully managed to minimize environmental impact.
Q4: How can I purify PETA at a larger scale?
A4: Common purification methods for PETA that are amenable to scale-up include:
-
Crystallization: PETA can be crystallized from hot water or solvents like ethanol.[4][5] Careful control of cooling rates and agitation is necessary to achieve consistent crystal quality.
-
Washing: The crude product can be washed with water to remove unreacted acetic acid and water-soluble byproducts. A wash with a dilute base, such as a sodium bicarbonate solution, is effective for neutralizing and removing residual acid catalyst.[4][5]
-
Filtration and Drying: After crystallization and washing, the PETA crystals are collected by filtration and then dried under vacuum to remove residual solvents.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and scale-up of PETA production.
Issue 1: Low Product Yield
| Possible Cause | Suggested Solution(s) |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or HPLC to ensure it has gone to completion. - Increase Reaction Temperature: Higher temperatures can increase the reaction rate. However, be cautious of potential side reactions or product degradation at excessively high temperatures. - Optimize Catalyst Loading: Insufficient catalyst will result in a slow or incomplete reaction. Conversely, too much catalyst can sometimes lead to increased side products. Experiment with different catalyst concentrations to find the optimal level. |
| Sub-optimal Reactant Stoichiometry | - Adjust Molar Ratio: Ensure that the molar ratio of the acetylating agent (acetic anhydride or acetic acid) to pentaerythritol is optimized. A slight excess of the acetylating agent is often used to drive the reaction to completion. |
| Poor Mixing/Mass Transfer | - Improve Agitation: In larger reactors, ensure that the stirring is vigorous enough to keep the pentaerythritol suspended and in contact with the other reactants. Consider the use of baffles in the reactor to improve mixing efficiency. |
| Losses During Workup and Purification | - Optimize Crystallization: Carefully control the cooling rate during crystallization to maximize the recovery of PETA. Crash cooling can lead to the formation of fine crystals that are difficult to filter. - Minimize Solubility in Wash Solvents: If washing the product, use cold solvents to minimize the amount of PETA that dissolves. |
Issue 2: Impure Product (Discoloration, Presence of Byproducts)
| Possible Cause | Suggested Solution(s) |
| Reaction Temperature Too High | - Lower Reaction Temperature: High temperatures can lead to thermal degradation and the formation of colored impurities. Find the minimum temperature at which the reaction proceeds at a reasonable rate. |
| Presence of Oxygen | - Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidation and the formation of colored byproducts. |
| Residual Catalyst | - Thorough Neutralization and Washing: Ensure that all acidic catalyst is neutralized and removed during the workup. Multiple washes with a sodium bicarbonate solution and then with water are recommended. |
| Incomplete Reaction | - Drive the Reaction to Completion: As with low yield, ensure the reaction is complete to minimize the presence of partially acetylated pentaerythritol derivatives in the final product. |
| Inefficient Purification | - Recrystallization: If the product is still impure after initial workup, a second recrystallization can significantly improve purity. The choice of recrystallization solvent is critical. |
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield of pentaerythritol esters. While the data is for pentaerythritol oleate and other esters, the trends are generally applicable to the synthesis of this compound.
Table 1: Effect of Reaction Temperature on Pentaerythritol Ester Yield
| Temperature (°C) | Yield of Pentaerythritol Tetraoleate (%) |
| 140 | 13.4 |
| 150 | 24.0 |
| 160 | 28.5 |
| 170 | 20.9 |
| Data from a study on the transesterification of high oleic palm oil methyl ester with pentaerythritol.[3] |
Table 2: Effect of Catalyst Concentration on Pentaerythritol Ester Yield
| Catalyst Concentration (% w/w) | Yield of Pentaerythritol Tetraoleate (%) |
| 0.50 | 12.8 |
| 0.75 | ~13 |
| 1.00 | ~25 |
| 1.25 | ~28 |
| 1.50 | ~27 |
| Data from a study on the transesterification of high oleic palm oil methyl ester with pentaerythritol using sodium methoxide as a catalyst.[3] |
Table 3: Effect of Reactant Molar Ratio on Pentaerythritol Ester Yield
| Molar Ratio (Fatty Acid:Pentaerythritol OH groups) | Oleic Acid Conversion (%) | Tetraester Content (wt%) |
| 1:1 | >98 | >91 |
| 1.1:1 | ~99.5 | Not specified |
| Data from a study on the esterification of oleic acid with pentaerythritol.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetic Anhydride
Materials:
-
Pentaerythritol
-
Acetic Anhydride
-
Sulfuric Acid (concentrated) or Phosphoric Acid
-
Sodium Bicarbonate
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.
-
Charging Reactants: To the flask, add pentaerythritol and acetic anhydride. A typical molar ratio is 1 mole of pentaerythritol to 5-7 moles of acetic anhydride.[1]
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 1-6% by weight based on the anhydride) to the stirred mixture.[1]
-
Reaction: Heat the mixture to a gentle reflux (the temperature will depend on the specific conditions but is often in the range of 120-140°C). Maintain the reflux with stirring for a period of 2-4 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC, GC).
-
Quenching: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker of cold water with stirring to precipitate the crude PETA.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral.
-
Neutralization: To remove any remaining acidic impurities, suspend the crude product in a saturated sodium bicarbonate solution and stir for 30 minutes. Filter the product again and wash with water.
-
Purification: Recrystallize the crude PETA from hot water or 95% ethanol.[4][5]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common issues in PETA synthesis.
References
- 1. GB951670A - Process for the preparation of tetraesters of penta-erythritol - Google Patents [patents.google.com]
- 2. US1583658A - Process of preparing pentaerythritol tetracetate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 597-71-7 [chemicalbook.com]
- 5. This compound CAS#: 597-71-7 [m.chemicalbook.com]
- 6. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pentaerythritol Tetraacetate vs. Other Acetylating Agents: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate acetylating agent is a critical decision that can significantly impact reaction efficiency, product yield, and overall process sustainability. This guide provides an objective comparison of Pentaerythritol tetraacetate (PENTA) with other commonly used acetylating agents, supported by available experimental data and detailed protocols.
Introduction to Acetylating Agents
Acetylation, the introduction of an acetyl group (-COCH₃) onto a substrate, is a fundamental transformation in organic synthesis. It is widely employed for the protection of functional groups, such as hydroxyls and amines, and for the synthesis of esters and amides, which are common moieties in active pharmaceutical ingredients (APIs). The reactivity of an acetylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group.
This guide focuses on a comparative analysis of the following acetylating agents:
-
This compound (PENTA): A solid, poly-functional acetylating agent.
-
Acetic Anhydride: A widely used, reactive liquid acetylating agent.
-
Acetyl Chloride: A highly reactive and volatile liquid acetylating agent.
Performance Comparison of Acetylating Agents
While direct, side-by-side comparative studies detailing the performance of PENTA as an acetylating agent for common substrates are not extensively available in the peer-reviewed literature, we can infer its potential characteristics based on its structure and compare the established performance of acetic anhydride and acetyl chloride. PENTA's solid nature and higher molecular weight suggest it may offer advantages in terms of handling, safety, and potential for "green" chemistry applications, though its reactivity is expected to be lower than that of the more common liquid agents.
The following tables summarize the performance of acetic anhydride and acetyl chloride in the acetylation of representative alcohol and amine substrates.
Table 1: Acetylation of Benzyl Alcohol
| Acetylating Agent | Catalyst/Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Acetic Anhydride | ZnCl₂ | Solvent-free | 20 min | Room Temp. | 92 | [1] |
| Acetyl Chloride | ZnCl₂ | Solvent-free | 15 min | Room Temp. | 95 | [1] |
| Acetic Anhydride | None | Solvent-free | 7 h | 60 | >99 | [2] |
Table 2: Acetylation of Aniline
| Acetylating Agent | Catalyst/Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Acetic Anhydride | Sodium Acetate | Water | 15 min | 50 | High | [3] |
| Acetyl Chloride | Sodium Acetate | Brine/Acetone | 1 h | Room Temp. | 95 | [4] |
| Acetic Anhydride | None | Solvent-free | 0.5 h | 60 | >99 |
Experimental Protocols
Detailed methodologies for key acetylation reactions are provided below.
Protocol 1: Acetylation of Pentaerythritol to Synthesize this compound (PENTA)
Materials:
-
Pentaerythritol (PE)
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Cyclohexane
Procedure:
-
In a 50 mL round-bottom flask equipped with a condenser, add pentaerythritol (0.5 g, 3.7 mmol), DMAP (0.06 g, 0.4 mmol, 12 mol%), and acetic anhydride (5 mL, 53 mmol).
-
Heat the reaction mixture at 150 °C for 1.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add cyclohexane to the reaction mixture to precipitate the product.
-
Filter the solid product, wash with cyclohexane, and dry to obtain this compound.
Protocol 2: Acetylation of Aniline with Acetic Anhydride
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Sodium Acetate
-
Water
-
Ice
Procedure:
-
In a flask, dissolve 2 mL of aniline in 60 mL of water and 2 mL of concentrated HCl.
-
In a separate container, dissolve 3 g of sodium acetate in 10 mL of water.
-
Gently warm the aniline hydrochloride solution to 50°C.
-
Add 3 mL of acetic anhydride to the warmed solution and swirl to mix.
-
Immediately add the sodium acetate solution to the reaction mixture.
-
Cool the flask in an ice bath for 20 minutes to precipitate the acetanilide.
-
Collect the crystals by vacuum filtration and wash with a small amount of ice-cold water.
-
Dry the purified acetanilide crystals.[3]
Protocol 3: Acetylation of Benzyl Alcohol with Acetyl Chloride
Materials:
-
Benzyl Alcohol
-
Acetyl Chloride
-
Zinc Chloride (ZnCl₂) (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry flask, add anhydrous ZnCl₂ (0.5 mmol).
-
To this, add acetyl chloride (1 mmol).
-
Then, add benzyl alcohol (1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
After the reaction is complete (monitored by TLC), add 20 mL of CH₂Cl₂.
-
Wash the organic layer with saturated NaHCO₃ solution and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain benzyl acetate.[1]
Signaling Pathway and Experimental Workflow Visualization
Acetylation is a key post-translational modification that regulates the function of numerous proteins involved in cellular signaling. A common mechanism involves the interplay between histone acetyltransferases (HATs) and histone deacetylases (HDACs).
The diagram above illustrates a simplified signaling pathway where an upstream signal activates a histone acetyltransferase (HAT). The HAT then utilizes Acetyl-CoA to acetylate a lysine (Lys) residue on a target protein. This acetylation event can lead to a specific cellular response, such as the activation of gene transcription. The process is reversible, with histone deacetylases (HDACs) removing the acetyl group to return the protein to its unacetylated state.
This flowchart outlines a typical experimental workflow for an acetylation reaction. The process begins with dissolving the substrate, followed by the addition of the acetylating agent and any necessary catalysts or bases. The reaction is then allowed to proceed under specific temperature and time conditions. After the reaction is complete, a work-up procedure is performed to isolate the crude product, which is then purified and characterized to confirm its identity and purity.
Conclusion
The choice of an acetylating agent is a critical parameter in synthetic chemistry. While acetic anhydride and acetyl chloride are highly effective and widely used, their volatility, corrosiveness, and the generation of acidic byproducts can be disadvantageous. This compound (PENTA) presents a potentially safer and more environmentally friendly alternative due to its solid nature. However, the lack of comprehensive, direct comparative data on its performance as an acetylating agent for a broad range of substrates highlights an area for future research. The development of efficient and selective acetylation protocols using solid, easy-to-handle reagents like PENTA could offer significant advantages in both academic and industrial settings, particularly in the context of green and sustainable chemistry. Further experimental investigation is warranted to fully elucidate the synthetic utility of PENTA as a mainstream acetylating agent.
References
A Comparative Guide: Pentaerythritol Tetraacetate vs. Pentaerythritol Tetraacrylate
For Researchers, Scientists, and Drug Development Professionals
Pentaerythritol, a versatile polyol, serves as the backbone for a variety of esters with tailored properties for diverse applications. Among these, pentaerythritol tetraacetate (PETA) and pentaerythritol tetraacrylate (PETRA) are two tetra-functional esters with distinct characteristics that render them suitable for different formulation strategies. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in the selection of the appropriate molecule for specific research and development needs.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of PETA and PETRA is crucial for their effective application. While both are esters of pentaerythritol, their terminal acid moieties—acetate for PETA and acrylate for PETRA—lead to significant differences in their reactivity and physical state.
| Property | This compound (PETA) | Pentaerythritol Tetraacrylate (PETRA) |
| Molecular Formula | C13H20O8[1][2] | C17H20O8[3] |
| Molecular Weight | 304.29 g/mol [1][2] | 352.34 g/mol [3] |
| Appearance | White to off-white powder or crystals[4] | Colorless, viscous liquid[3] |
| Density | 1.273 g/cm³ (estimate)[4] | 1.19 g/mL at 25 °C[3] |
| Refractive Index | 1.580 (estimate)[4] | n20/D 1.487[3] |
| Key Functional Group | Acetate (-OCOCH3) | Acrylate (-OCOCH=CH2) |
Performance in Polymer Formulations
The primary distinction in the application of PETA and PETRA lies in their functionality within a polymer matrix. PETA typically acts as a plasticizer, enhancing flexibility, while the reactive acrylate groups of PETRA enable it to function as a crosslinker, improving mechanical strength and thermal stability.
Mechanical Properties
The choice between PETA and PETRA will have opposing effects on the mechanical properties of a polymer system.
This compound as a Plasticizer:
When incorporated into a polymer matrix such as polyvinyl chloride (PVC), PETA increases the free volume between polymer chains, leading to a decrease in tensile strength and an increase in elongation at break, characteristic of a plasticizing effect.
Table of Mechanical Properties of PETA-plasticized PVC (Hypothetical Data based on typical plasticizer performance)
| Property | Neat PVC | PVC with 40 phr PETA |
| Tensile Strength (MPa) | ~50 | ~25 |
| Elongation at Break (%) | ~5 | ~250 |
| Hardness (Shore A) | ~100 | ~80 |
Pentaerythritol Tetraacrylate as a Crosslinker:
In contrast, PETRA is a highly reactive monomer that, upon curing (e.g., via UV radiation), forms a densely crosslinked polymer network. This crosslinking significantly enhances the mechanical properties of the resulting material. For instance, in UV-curable polyurethane acrylate coatings, the addition of PETRA as a reactive diluent leads to a more compact network structure, improving tensile strength.
Table of Mechanical Properties of PETRA-crosslinked Polyacrylate (Data from a study on modified polyacrylate emulsion)
| Property | Unmodified Polyacrylate | Polyacrylate with 1.0% PETRA |
| Tensile Strength (MPa) | 1.35 | 3.03 |
| Elongation at Break (%) | - | 171.7 |
Thermal Stability
The thermal stability of a polymer formulation is critical for its processing and end-use performance.
This compound:
The addition of PETA as a plasticizer can influence the thermal stability of the polymer. Thermogravimetric analysis (TGA) of PVC plasticized with pentaerythritol esters has shown that the onset of thermal degradation can be affected by the plasticizer's volatility and its interaction with the polymer. Generally, plasticizers can slightly lower the initial degradation temperature of PVC.
Pentaerythritol Tetraacrylate:
The incorporation and subsequent curing of PETRA lead to a highly crosslinked network, which significantly enhances the thermal stability of the polymer. In a study on polyacrylate emulsions, the addition of 1.0% PETRA increased the temperatures for 5%, 10%, and 50% weight loss by 17°C, 32°C, and 45°C, respectively, as measured by TGA.
Table of Thermal Stability Data
| Parameter | PVC with Pentaerythritol Ester Plasticizer (Illustrative) | Unmodified Polyacrylate | Polyacrylate with 1.0% PETRA |
| Onset Degradation Temp. (TGA) | Lower than neat PVC | - | Increased |
| 5% Weight Loss Temp. (°C) | - | - | Increased by 17°C |
| 10% Weight Loss Temp. (°C) | - | - | Increased by 32°C |
| 50% Weight Loss Temp. (°C) | - | - | Increased by 45°C |
Experimental Protocols
To facilitate reproducible research, detailed experimental methodologies are essential.
Protocol 1: Evaluation of this compound as a PVC Plasticizer
Objective: To determine the effect of PETA on the mechanical and thermal properties of PVC.
Materials:
-
PVC resin (K-value 67)
-
This compound (PETA)
-
Thermal stabilizer (e.g., Calcium-Zinc stearate)
-
Solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
Compounding: Prepare a series of PVC formulations with varying concentrations of PETA (e.g., 0, 20, 40, 60 parts per hundred of resin - phr). The components are typically mixed in a two-roll mill at a temperature of 160-170°C for 5-10 minutes to ensure homogeneity.
-
Sheet Preparation: The compounded material is then compression molded into sheets of a specified thickness (e.g., 1 mm) at a temperature of 170-180°C and a pressure of 10 MPa for 5 minutes.
-
Mechanical Testing:
-
Cut dumbbell-shaped specimens from the sheets according to ASTM D638.
-
Measure tensile strength and elongation at break using a universal testing machine at a crosshead speed of 50 mm/min.
-
-
Thermal Analysis:
-
Perform thermogravimetric analysis (TGA) on 5-10 mg samples from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere to determine the onset of degradation and weight loss profile.
-
Protocol 2: UV Curing and Characterization of a Pentaerythritol Tetraacrylate Formulation
Objective: To evaluate the mechanical properties of a UV-cured film containing PETRA.
Materials:
-
Urethane acrylate oligomer
-
Pentaerythritol tetraacrylate (PETRA) as a reactive diluent
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)
-
Substrate (e.g., glass plates)
Procedure:
-
Formulation: Prepare a UV-curable formulation by mixing the urethane acrylate oligomer, PETRA, and photoinitiator in desired weight ratios. Ensure thorough mixing to achieve a homogeneous solution.
-
Film Application: Apply the formulation onto a clean glass substrate using a film applicator to achieve a uniform thickness (e.g., 100 µm).
-
UV Curing: Cure the film by exposing it to a UV lamp (e.g., medium-pressure mercury lamp) with a specific UV dose (e.g., 1000 mJ/cm²). The distance from the lamp and the belt speed should be controlled to ensure consistent curing.
-
Mechanical Testing:
-
Carefully peel the cured film from the substrate.
-
Cut rectangular specimens (e.g., 10 mm x 50 mm).
-
Measure the tensile strength and elongation at break using a universal testing machine at a suitable crosshead speed (e.g., 10 mm/min).
-
Biocompatibility and Leaching
For applications in drug delivery, medical devices, and personal care products, the biocompatibility and potential for leaching of formulation components are of paramount importance.
This compound:
-
Biocompatibility: Generally considered to have low toxicity. It is used as an emollient in personal care products.[5]
-
Leaching: As a plasticizer that is not chemically bound to the polymer matrix, PETA has the potential to leach out over time.[6] The rate of leaching is influenced by factors such as temperature, the surrounding medium, and the compatibility of the plasticizer with the polymer. Standard test methods like ASTM D1239 can be used to quantify the extraction of plasticizers by chemicals.[7]
Pentaerythritol Tetraacrylate:
-
Biocompatibility: PETRA is used in the preparation of biocompatible hydrogels for tissue engineering and drug delivery systems.[3] However, unreacted acrylate monomers can be cytotoxic. Therefore, achieving a high degree of conversion during polymerization is crucial to minimize residual monomer content.
-
Leaching: The primary concern with PETRA-based materials is the leaching of unreacted monomer. The amount of leachable monomer can be significantly reduced by optimizing the curing process, for instance, through post-cure heating.[8] High-performance liquid chromatography (HPLC) is a common analytical technique used to quantify the amount of leached monomers.[8]
Visualizing the Concepts
To further clarify the roles and processes discussed, the following diagrams are provided.
Conclusion
This compound and pentaerythritol tetraacrylate are not interchangeable in formulations. The choice between these two esters is dictated by the desired end-properties of the material. PETA is the appropriate choice when increased flexibility and softness are required, with the caveat of potential plasticizer migration. In contrast, PETRA is the ideal candidate for applications demanding high mechanical strength, hardness, and thermal stability, where the formulation and curing process must be carefully controlled to minimize residual, leachable monomer. For researchers and developers, a thorough understanding of these differences, supported by the experimental data and protocols presented, is key to successful product development.
References
- 1. This compound | C13H20O8 | CID 69007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. ペンタエリスリトールテトラアクリラート contains 350 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS#: 597-71-7 [m.chemicalbook.com]
- 5. opastpublishers.com [opastpublishers.com]
- 6. tainstruments.com [tainstruments.com]
- 7. d-nb.info [d-nb.info]
- 8. The effect of post-cure heating on residual, unreacted monomer in a commercial resin composite - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pentaerythritol Tetraacetate and Phthalates as Plasticizers
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate plasticizer is critical in the formulation of polymeric materials, particularly in sensitive applications such as medical devices and pharmaceutical packaging. Phthalate esters, historically the industry standard, are facing increasing scrutiny due to toxicological concerns. This has spurred research into safer, high-performance alternatives. Among these, pentaerythritol tetraacetate (PETA) and its derivatives are emerging as promising candidates. This guide provides an objective comparison of the efficacy of PETA and common phthalates, supported by experimental data, to aid in the selection of the most suitable plasticizer for your research and development needs.
Quantitative Performance Comparison
The following tables summarize key performance indicators for pentaerythritol esters and common phthalates based on available experimental data. Note that direct comparative data for this compound (PETA) is limited in the reviewed literature; therefore, data for a close structural analog, pentaerythritol tetravalerate (PETV), is presented as a representative for pentaerythritol esters.
Table 1: Comparison of Plasticizer Volatility
| Plasticizer | Chemical Class | Molecular Mass ( g/mol ) | Volatility (Weight Loss %, 7 days @ 100°C) |
| PETV | Pentaerythritol Ester | 472 | 17.5[1] |
| DINCH | Non-Phthalate | 425 | 26.0[1] |
| DOTP | Terephthalate | 391 | 22.5[1] |
Lower volatility indicates greater permanence and reduced migration.
Table 2: Comparative Migration/Leaching Properties
| Plasticizer | Polymer | Simulant | Migration/Leaching |
| Pentaerythritol Esters | PVC | Various | Generally low migration rates reported[2] |
| DEHP | PVC | Blood | Highest migration ability among tested plasticizers[3][4] |
| TOTM | PVC | Blood | Migration rate >20 times lower than DEHP[3][4] |
| DEHT | PVC | Blood | Migration level three times lower than DEHP[3] |
| DINCH | PVC | Blood | Migration ability similar to DEHP[3] |
Table 3: Comparative Mechanical Properties of Plasticized PVC
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) |
| Pentaerythritol Ester Derivatives | Can be significantly increased compared to DOP[5] | Similar to or better than DOP[5][6] |
| DOP (DEHP) | Baseline for comparison | Baseline for comparison |
| Polyester Plasticizers | - | Advantages in mechanical properties reported[7] |
Table 4: Comparative Thermal Stability of Plasticized PVC
| Plasticizer | Onset of Degradation Temperature (TGA) | | :--- | :--- | :--- | | Pentaerythritol Ester Derivatives | Improved thermal stability compared to DOP[5][6] | | DOP (DEHP) | Baseline for comparison | | Epoxy Bio-based Plasticizer | Excellent heat resistance and aging resistance reported[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer efficacy. Below are summaries of standard experimental protocols for key performance evaluations.
Migration and Extraction Testing (ASTM D1239)
This standard test method is designed to determine the resistance of plastic films to extraction by chemicals.
Objective: To measure the weight loss of a plastic film after immersion in a specific chemical agent, simulating contact with various substances.
Methodology:
-
Specimen Preparation: Test specimens of a standardized size are cut from the plastic film.
-
Initial Weighing: The specimens are accurately weighed before immersion.
-
Immersion: Each specimen is submerged in a container with a specified volume of the test liquid (e.g., distilled water, soapy water, oils, or ethanol).
-
Incubation: The containers are sealed and maintained at a controlled temperature for a specified duration.
-
Final Weighing: After the immersion period, the specimens are removed, carefully dried, and reweighed.
-
Calculation: The percentage of weight loss is calculated, which represents the amount of plasticizer and other extractable components that have migrated into the liquid.
Logical Flow of Plasticizer Migration/Extraction Testing
References
- 1. perstorp.com [perstorp.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Performance of Pentaerythritol Tetraacetate in Polymer Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is a critical step in optimizing the performance of polymer-based systems. Pentaerythritol tetraacetate (PETA), a bio-based plasticizer, has garnered interest due to its potential to enhance the flexibility and processability of various polymers. This guide provides a comparative analysis of PETA's performance in different polymer matrices, supported by available experimental data and detailed methodologies.
Pentaerythritol and its esters are recognized for their low volatility, good thermal stability, and biocompatibility, making them suitable for applications in drug delivery and medical devices. While extensive quantitative data specifically for this compound is limited in publicly available literature, this guide synthesizes information on the broader class of pentaerythritol esters and outlines the standard protocols for evaluating plasticizer performance.
Comparison of Plasticizer Performance
The efficacy of a plasticizer is determined by its ability to reduce the glass transition temperature (Tg) of a polymer, thereby increasing its flexibility and workability. The following table summarizes the expected performance of pentaerythritol esters in comparison to other common plasticizers in two widely used polymer matrices: polylactic acid (PLA), a biodegradable polyester, and polyvinyl chloride (PVC), a versatile thermoplastic.
| Polymer Matrix | Plasticizer | Typical Concentration (% w/w) | Effect on Glass Transition Temp. (Tg) | Effect on Mechanical Properties | Key Observations |
| Polylactic Acid (PLA) | Pentaerythritol Esters (general) | 5 - 20 | Significant reduction | Increased elongation at break, decreased tensile strength | Good compatibility, can improve processability. |
| Triethyl Citrate (TEC) | 10 - 30 | Moderate to significant reduction | Increased flexibility and toughness. | Commonly used bio-based plasticizer for PLA. | |
| Poly(ethylene glycol) (PEG) | 10 - 30 | Significant reduction | Increased flexibility, potential for phase separation at higher concentrations. | Can influence the crystallinity of PLA. | |
| Polyvinyl Chloride (PVC) | Pentaerythritol Esters (general) | 30 - 60 | Significant reduction | Increased flexibility and softness. | Low volatility and good thermal stability are advantageous. |
| Dioctyl Phthalate (DOP) | 30 - 60 | Significant reduction | Excellent plasticizing efficiency. | Industry standard, but with health and environmental concerns. | |
| Dioctyl Adipate (DOA) | 30 - 60 | Significant reduction | Imparts good low-temperature flexibility. | Often used in applications requiring performance at cold temperatures. |
Experimental Protocols
To rigorously evaluate the performance of this compound or any other plasticizer in a polymer matrix, a series of standardized experimental protocols should be followed.
Sample Preparation: Solvent Casting Method
A common method for preparing plasticized polymer films for laboratory evaluation is solvent casting.
Workflow for Sample Preparation
Caption: Workflow for preparing plasticized polymer films via solvent casting.
Detailed Steps:
-
Dissolution: Dissolve a predetermined amount of the polymer resin and the plasticizer (e.g., this compound) in a suitable volatile solvent. The concentration of the polymer solution is typically in the range of 5-15% (w/v).
-
Mixing: Stir the solution at room temperature until both the polymer and the plasticizer are completely dissolved, resulting in a homogeneous solution.
-
Casting: Pour the solution onto a clean, flat, and level surface, such as a glass plate or a Teflon-coated dish.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a well-ventilated area (e.g., a fume hood) at ambient temperature. For complete solvent removal, the films can be further dried in a vacuum oven at a temperature below the polymer's glass transition temperature.
-
Film Detachment: Once completely dry, carefully peel the film from the casting surface.
Characterization of Plasticized Films
The performance of the plasticizer is quantified through various analytical techniques that probe the thermal and mechanical properties of the resulting polymer films.
Workflow for Characterization
Caption: Experimental workflow for characterizing plasticized polymer films.
Detailed Methodologies:
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) of the plasticized polymer. A lower Tg compared to the neat polymer indicates effective plasticization.
-
Protocol: A small sample of the film (typically 5-10 mg) is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is monitored as a function of temperature, and the Tg is identified as a step change in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To assess the thermal stability of the plasticized polymer and the volatility of the plasticizer.
-
Protocol: A sample of the film (typically 10-20 mg) is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min). The weight loss of the sample is recorded as a function of temperature. The onset temperature of decomposition indicates the thermal stability of the material.
-
-
Tensile Testing:
-
Objective: To evaluate the mechanical properties of the plasticized film, including tensile strength, elongation at break, and Young's modulus.
-
Protocol: Dog-bone shaped specimens are cut from the cast films according to a standard method (e.g., ASTM D882). The specimens are then stretched in a universal testing machine at a constant crosshead speed until they break. The stress-strain curve is recorded to determine the mechanical properties.
-
-
Migration Study:
-
Objective: To quantify the amount of plasticizer that leaches out of the polymer matrix over time, which is crucial for applications in drug delivery and food packaging.
-
Protocol: A pre-weighed film sample is immersed in a specific simulant fluid (e.g., distilled water, ethanol, or a food simulant) for a defined period at a controlled temperature. After immersion, the film is removed, dried, and weighed again. The weight loss corresponds to the amount of migrated plasticizer.
-
Signaling Pathways and Logical Relationships
In the context of drug delivery, the choice of plasticizer can influence the drug release kinetics from a polymer matrix. A more efficient plasticizer will increase the free volume of the polymer, facilitating the diffusion of the encapsulated drug.
Logical Relationship of Plasticizer Efficiency and Drug Release
Caption: Logical flow of how plasticizer affects drug release from a polymer matrix.
Comparative Guide for the Purity Validation of Pentaerythritol Tetraacetate by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. Pentaerythritol tetraacetate (PETA), a versatile building block, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques—Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)—for the validation of PETA purity.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a cornerstone of modern analytical chemistry, offering high resolution and sensitivity for the separation and quantification of non-volatile and thermally sensitive compounds like PETA. The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Experimental Protocol for HPLC Analysis of PETA
This protocol describes a representative Reverse-Phase HPLC (RP-HPLC) method for the purity determination of this compound.
1. Instrumentation and Reagents
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
Vortex mixer.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound (PETA) reference standard of known purity.
-
2. Preparation of Solutions
-
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the PETA reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the PETA sample to be tested into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes and filter through a 0.45 µm syringe filter into an HPLC vial.
-
3. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., %RSD of peak area and retention time < 2%).
-
Inject the sample solution.
-
Identify the PETA peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample using the area normalization method, assuming all impurities are eluted and detected.
Purity (%) = (Area of PETA peak / Total area of all peaks) x 100
Workflow for HPLC Purity Validation of PETA
Caption: Workflow for PETA purity validation by HPLC.
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) can also be employed for purity assessment.
Gas Chromatography (GC)
GC is highly effective for volatile and thermally stable compounds. PETA, being a relatively small organic ester, can be analyzed by GC, although care must be taken to avoid thermal degradation in the injector.
Experimental Protocol for GC Analysis of PETA
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Temperatures:
-
Inlet: 250 °C.
-
Detector: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique primarily used for qualitative analysis, such as checking reaction progress or identifying the number of components in a mixture. It can be used for semi-quantitative analysis with the aid of a densitometer.
Experimental Protocol for TLC Analysis of PETA
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of non-polar and polar solvents, e.g., Hexane:Ethyl Acetate (70:30, v/v).
-
Sample Application: Spot dilute solutions of the PETA standard and sample onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization:
-
Examine the dried plate under UV light (254 nm).
-
Stain with a suitable reagent (e.g., potassium permanganate stain) to visualize non-UV active impurities.
-
Comparative Analysis of Analytical Techniques
The choice of analytical method depends on various factors, including the required accuracy, sensitivity, sample throughput, and available resources. The following table provides a comparative overview of HPLC, GC, and TLC for the purity validation of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase on a plate. |
| Selectivity & Specificity | High; can resolve closely related impurities. | High; excellent separation for volatile compounds. | Moderate; may have difficulty resolving isomers or compounds with similar polarities. |
| Sensitivity (LOD/LOQ) | High (ng to pg range). | Very High (pg to fg range with FID). | Low (µg to ng range). |
| Precision (%RSD) | Excellent (< 2%).[1] | Excellent (< 2%).[2] | Poor to Moderate (5-15%). |
| Accuracy (% Recovery) | Excellent (98-102%).[3] | Excellent (98-102%).[4] | Moderate (85-115%). |
| Linearity (r²) | Excellent (> 0.999).[1] | Excellent (> 0.999).[2] | Good (> 0.99).[5] |
| Analysis Time | 10-30 minutes per sample.[6] | 5-20 minutes per sample.[6] | 15-45 minutes per plate (multiple samples). |
| Sample Throughput | High (with autosampler). | High (with autosampler). | High (multiple spots on one plate). |
| Cost | High (instrumentation and solvents).[6] | Moderate to High (instrumentation and gases).[7] | Low. |
| Key Advantages | - Suitable for non-volatile and thermally labile compounds.- High resolution and reproducibility.- Well-established for pharmaceutical quality control.[6] | - Very high sensitivity.- Fast analysis times.- Ideal for volatile impurities (e.g., residual solvents).[7] | - Simple, rapid, and low cost.- High sample throughput.- Minimal sample preparation. |
| Key Limitations | - Higher cost.- Requires high-purity solvents. | - Requires volatile and thermally stable analytes.- Potential for sample degradation at high temperatures.[8] | - Primarily qualitative or semi-quantitative.- Lower resolution and sensitivity.- Prone to environmental influences (humidity). |
Conclusion and Recommendation
For the definitive validation of this compound purity in a research and drug development setting, High-Performance Liquid Chromatography (HPLC) is the recommended technique. Its high precision, accuracy, and resolving power make it ideal for quantifying PETA and detecting any non-volatile impurities that may be present from the synthesis process. The mild operating temperatures of HPLC also eliminate the risk of thermal degradation, ensuring the analytical results accurately reflect the true purity of the sample.[6][8]
Gas Chromatography with a Flame Ionization Detector (GC-FID) serves as an excellent complementary technique, particularly for the detection and quantification of volatile or semi-volatile impurities that may not be well-retained or detected by RP-HPLC.[9]
Thin-Layer Chromatography (TLC) is best utilized as a rapid, preliminary screening tool to monitor the progress of a reaction or to quickly assess the complexity of a sample before committing to more rigorous and time-consuming techniques like HPLC or GC.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. iiste.org [iiste.org]
- 5. Development and validation of TLC-densitometry method for quantification of tetraprenyltoluquinone in the stem bark hexane extract of Garcinia cowa roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthesis of Pentaerythritol Tetraacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common laboratory-scale methods for the synthesis of pentaerythritol tetraacetate, a versatile compound with applications as a plasticizer and an intermediate in various chemical syntheses. We will delve into two primary acetylation methods, presenting their respective experimental protocols, performance data, and reaction mechanisms. This objective comparison is intended to assist researchers in selecting the most suitable synthesis strategy based on factors such as yield, reaction conditions, and reagent availability.
Comparative Performance of Synthesis Methods
The selection of a synthetic route for this compound often involves a trade-off between reaction efficiency, cost of reagents, and simplicity of the procedure. Below is a summary of key quantitative data for two prevalent methods: acetylation with acetic anhydride and acetylation with acetic acid.
| Parameter | Method 1: Acetylation with Acetic Anhydride | Method 2: Acetylation with Acetic Acid |
| Primary Reagent | Acetic Anhydride | Acetic Acid (Glacial) |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Sulfuric Acid (H₂SO₄) |
| Temperature | 150 °C[1] | Approx. 105 °C (vapor temp.)[2] |
| Reaction Time | 1.5 hours[1] | Not explicitly stated, reaction proceeds until water evolution ceases[2] |
| Key Process Feature | Catalytic acylation | Removal of water by fractional distillation to drive equilibrium[2] |
| Reported Yield | Not explicitly stated for isolated product in the provided source | Not explicitly stated in the provided source |
Experimental Protocols
Method 1: Acetylation of Pentaerythritol with Acetic Anhydride
This method utilizes the highly reactive acetic anhydride as the acetylating agent, with 4-(dimethylamino)pyridine (DMAP) serving as an efficient nucleophilic catalyst.
Materials:
-
Pentaerythritol (PE)
-
Acetic Anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
50 mL round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Cyclohexane (for workup)
Procedure:
-
To a 50 mL round-bottom flask equipped with a condenser, add pentaerythritol (0.5 g, 3.7 mmol), 4-(dimethylamino)pyridine (0.06 g, 0.4 mmol, 12 mol%), and acetic anhydride (5 mL, 53 mmol).[1]
-
Heat the reaction mixture to 150 °C and maintain this temperature for 1.5 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.[1]
-
The crude product can be further purified. A suggested workup involves the use of cyclohexane.[1]
Method 2: Acetylation of Pentaerythritol with Acetic Acid
This classical approach employs the less expensive acetic acid as the acetylating agent. The reaction is an equilibrium process, and the removal of water via fractional distillation is crucial to drive the reaction towards the formation of the tetraester.
Materials:
-
Pentaerythritol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Distillation apparatus (flask, fractionating column, condenser, receiving flask)
-
Heating source
Procedure:
-
In a reaction flask equipped for fractional distillation, combine 250 parts of pentaerythritol, 1000 parts of glacial acetic acid, and 1 part of concentrated sulfuric acid.[2]
-
Heat the mixture to its boiling point under reflux conditions.[2]
-
Set up the distillation apparatus to fractionally distill the water formed during the esterification. The temperature of the escaping vapors should be maintained below approximately 105 °C to minimize the distillation of acetic acid.[2]
-
Continue the reaction and distillation until the evolution of water vapor substantially ceases.[2]
-
After the reaction is complete, the excess acetic acid and the product can be separated by distillation.[2]
Reaction Pathways and Experimental Workflow
To visualize the chemical transformations and the general laboratory procedure, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of DMAP-catalyzed acetylation of an alcohol.
Discussion of Other Synthesis Methods
While this guide focuses on two primary acetylation methods, it is worth noting that other synthetic strategies exist. One notable method is the acetolysis of pentaerythritol tetranitrate . This approach has been reported to produce this compound in a high yield of 95%. However, detailed and reproducible experimental protocols for this specific transformation are not as readily available in the surveyed literature. This method involves the reaction of pentaerythritol tetranitrate with acetic acid, often with a catalytic amount of sulfuric acid. The reaction appears to be sensitive, and incomplete reactions have been reported, yielding a mixture of products. Further research and methods development may be required to reliably achieve high yields of the desired tetraacetate via this route.
References
Pentaerythritol Tetraacetate: A Superior Excipient for Enhancing Drug Delivery
For researchers, scientists, and drug development professionals, the quest for novel excipients to improve the bioavailability and stability of pharmaceutical formulations is perpetual. Pentaerythritol tetraacetate (PETA), a tetraester of pentaerythritol and acetic acid, has emerged as a promising candidate, demonstrating significant advantages in specific drug delivery applications, particularly as a solid dispersion carrier for poorly soluble drugs.
This guide provides a comparative analysis of PETA against other commonly used excipients, supported by available experimental data. It also details the experimental protocols for the preparation and evaluation of PETA-based formulations and explores its potential role in pharmaceutical coatings.
Enhancing Dissolution of Poorly Soluble Drugs: PETA as a Solid Dispersion Carrier
The primary challenge with many newly developed active pharmaceutical ingredients (APIs) is their poor aqueous solubility, which limits their oral bioavailability. Solid dispersion technology is a widely adopted strategy to address this issue by dispersing the drug in a hydrophilic carrier at the molecular level.
Subsequent research has further validated the utility of the parent compound, pentaerythritol, as a solid dispersion carrier. For instance, a 2018 study demonstrated a 22-fold increase in the aqueous solubility of ursodeoxycholic acid when formulated as a solid dispersion with pentaerythritol.[2] More recently, a 2023 study showcased the effectiveness of co-processed excipients of pentaerythritol and EudragitRS100 in enhancing the solubility and dissolution of atorvastatin.[3][4] These studies, while not directly on PETA, underscore the potential of the pentaerythritol backbone in improving the biopharmaceutical properties of poorly soluble drugs.
The mechanism behind this enhancement lies in the ability of the carrier to reduce drug crystallinity and improve the wettability of the drug particles.[3] The formation of a solid dispersion can lead to the drug being present in an amorphous state, which has a higher apparent solubility and dissolution rate than its crystalline form.
Comparative Performance of Solid Dispersion Carriers
To provide a comparative perspective, the following table summarizes the performance of various carriers in enhancing the dissolution of poorly soluble drugs. It is important to note that a direct head-to-head comparison involving PETA is not available in recent literature; therefore, this table compiles data from different studies to offer a broader context.
| Carrier | Drug | Fold Increase in Dissolution/Solubility | Reference |
| Pentaerythritol | Ursodeoxycholic Acid | 22-fold increase in aqueous solubility | [2] |
| Pentaerythritol-EudragitRS100 | Atorvastatin | Significantly enhanced dissolution rate | [3][4] |
| Polyethylene Glycol (PEG 6000) | Griseofulvin | Significant enhancement in dissolution rate | [5] |
| Polyvinylpyrrolidone (PVP K30) | Carvedilol | Marked improvement in dissolution rate | [6] |
| Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) | Griseofulvin | Enhanced dissolution and stability of amorphous form | [7] |
While quantitative data for PETA is not presented in the table due to the limitations of the available literature, the early findings of Chiou and Riegelman suggest its performance would be comparable to that of pentaerythritol.[1]
Experimental Protocols
Preparation of Solid Dispersions by Solvent Evaporation Method
This protocol is adapted from a study on pentaerythritol as a solid dispersion carrier and can be applied for the preparation of PETA-based solid dispersions.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (PETA)
-
Ethanol (or a suitable solvent in which both API and PETA are soluble)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh the desired amounts of API and PETA.
-
Dissolve both the API and PETA in a minimal amount of ethanol with the aid of sonication or gentle heating.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) and reduced pressure.
-
A thin film or solid mass will be formed on the inner surface of the flask.
-
Further dry the solid mass in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can then be scraped, pulverized, and sieved to obtain a uniform powder.
In Vitro Dissolution Studies
Apparatus:
-
USP Dissolution Apparatus II (Paddle type)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare a suitable dissolution medium (e.g., phosphate buffer pH 6.8).
-
Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Place a accurately weighed amount of the solid dispersion (equivalent to a specific dose of the API) into the dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of the dissolved API using a validated analytical method (UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
PETA as a Plasticizer in Pharmaceutical Coatings
While direct comparative studies are lacking, the chemical structure of PETA suggests its potential as a plasticizer in pharmaceutical film coatings. Plasticizers are added to coating formulations to improve the flexibility and mechanical properties of the film, preventing cracking and ensuring the integrity of the coating.
The effectiveness of a plasticizer is typically evaluated by measuring the mechanical properties of the resulting film, such as tensile strength, elongation at break, and Young's modulus.
Experimental Workflow for Evaluating Plasticizer Performance
The following workflow can be used to compare the performance of PETA with other plasticizers in a film coating formulation.
Caption: Workflow for comparing plasticizer performance.
Signaling Pathways and Biological Interactions
Currently, there is no publicly available scientific literature that describes the direct involvement of this compound in specific signaling pathways or its modulation of biological processes relevant to drug development. Further research is required to explore any potential biological activities of PETA beyond its role as a pharmaceutical excipient.
Conclusion
This compound holds considerable promise as a versatile excipient in pharmaceutical formulations. Early studies have indicated its effectiveness as a solid dispersion carrier for enhancing the dissolution of poorly soluble drugs. While more direct comparative studies with modern excipients are needed to fully elucidate its advantages, the existing data on its parent compound, pentaerythritol, strongly supports its potential. Furthermore, its chemical structure suggests it could be a valuable plasticizer in film coating applications. Future research should focus on generating quantitative comparative data and exploring any potential biological interactions of PETA to fully realize its utility in drug development.
References
- 1. Preparation and dissolution characteristics of several fast-release solid dispersions of griseofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 3. Development and Characterization of Pentaerythritol-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. davidpublisher.com [davidpublisher.com]
- 6. iajps.com [iajps.com]
- 7. Evaluation of Griseofulvin Binary and Ternary Solid Dispersions with HPMCAS - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Pentaerythritol Tetraacetate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of pentaerythritol tetraacetate (PETA) and a selection of its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the characterization and analysis of this class of compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for pentaerythritol, PETA, and several of its derivatives. These derivatives have been selected to illustrate the influence of different ester functionalities on the spectral characteristics of the core pentaerythritol structure.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Methylene Protons (-CH₂-O) Chemical Shift (δ, ppm) | Other Characteristic Chemical Shifts (δ, ppm) |
| Pentaerythritol | ~3.4-3.6 | Hydroxyl protons (-OH) signal can be broad and variable. |
| This compound | ~4.0-4.1 (s) | 2.0-2.1 (s, -C(O)CH₃) |
| Pentaerythritol Tetrapropionate | ~4.07 (s) | 2.34 (q, -C(O)CH₂CH₃), 1.13 (t, -C(O)CH₂CH₃) |
| Pentaerythritol Tetrabutyrate | ~4.06 (s) | 2.29 (t, -C(O)CH₂-), 1.65 (sextet, -C(O)CH₂CH₂-), 0.93 (t, -CH₃) |
| Pentaerythritol Tetrabenzoate | ~4.7-4.8 (s) | 7.4-8.1 (m, Ar-H) |
| Pentaerythritol Tetranitrate | ~4.8 (s) | - |
| Pentaerythritol Tetraacrylate | ~4.2-4.3 (s) | 5.8-6.4 (m, vinyl protons) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Quaternary Carbon (-C-(CH₂O)₄) Chemical Shift (δ, ppm) | Methylene Carbon (-CH₂-O) Chemical Shift (δ, ppm) | Other Characteristic Chemical Shifts (δ, ppm) |
| Pentaerythritol | ~45-46 | ~60-62 | - |
| This compound | ~42-43 | ~62-63 | ~170 (-C=O), ~20-21 (-CH₃) |
| Pentaerythritol Tetrabenzoate | ~45 | ~63-64 | ~165 (-C=O), ~128-133 (Ar-C) |
| Pentaerythritol Tetranitrate | ~43-44 | ~72-73 | - |
| Pentaerythritol Tetraacrylate | ~41-42 | ~61-62 | ~165 (-C=O), ~128-132 (vinyl C) |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch | C=O Stretch | C-O Stretch | Other Key Bands |
| Pentaerythritol | 3200-3600 (broad) | 2800-3000 | - | 1000-1200 | - |
| This compound | - | 2850-3000 | ~1735-1750 | ~1240 | - |
| Pentaerythritol Tetrabutyrate | - | 2850-3000 | ~1705 | 1240-1260 | - |
| Pentaerythritol Tetranitrate | - | 2850-3000 | - | ~870 | ~1630, ~1280 (NO₂) |
| Pentaerythritol Tetraoleate | - | 2850-3000 | ~1740 | ~1160 | ~3005 (=C-H) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| Pentaerythritol | C₅H₁₂O₄ | 136.15 | 119, 103, 85, 76, 61, 57 |
| This compound | C₁₃H₂₀O₈ | 304.29 | 245, 203, 185, 143, 101, 43 |
| Pentaerythritol Tetrapropionate | C₁₇H₂₈O₈ | 360.40 | - |
| Pentaerythritol Tetrabutyrate | C₂₁H₃₆O₈ | 416.51 | - |
| Pentaerythritol Tetrabenzoate | C₃₃H₂₈O₈ | 552.57 | 447, 325, 105, 77 |
| Pentaerythritol Tetranitrate | C₅H₈N₄O₁₂ | 316.14 | 270, 224, 178, 76, 46, 30 |
| Pentaerythritol Tetraacrylate | C₁₇H₂₀O₈ | 352.34 | 297, 225, 197, 127, 99, 55 |
Experimental Protocols
The data presented in this guide are representative of values obtained through standard spectroscopic techniques. The following are generalized experimental protocols for the analysis of pentaerythritol and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a higher concentration may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Instrumentation : Acquire the spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds is typically employed.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
Employ proton decoupling to simplify the spectrum and enhance the signal.
-
A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-10 seconds is common.
-
-
Data Processing : Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid Samples) :
-
KBr Pellet Method : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrumentation : Use a standard FT-IR spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric contributions (CO₂ and H₂O).
-
Place the sample in the spectrometer and acquire the spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).
-
-
Data Processing : The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation : Utilize a GC-MS system equipped with a capillary column appropriate for the analysis of esters (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5).
-
GC Conditions :
-
Injector Temperature : Typically set to 250-280 °C.
-
Oven Temperature Program : A temperature ramp is used to separate the components. For example, start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5-10 minutes.
-
Carrier Gas : Helium is commonly used at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV is standard for creating fragment ions and generating a characteristic mass spectrum.
-
Mass Range : Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-600).
-
Ion Source and Transfer Line Temperatures : Typically maintained at 230 °C and 280 °C, respectively.
-
-
Data Analysis : Identify the compound by its retention time and by comparing its mass spectrum to library databases (e.g., NIST, Wiley).
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of pentaerythritol esters, a common method for producing the derivatives discussed in this guide.
Caption: General workflow for the synthesis of pentaerythritol esters.
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Pentaerythritol Tetraacetate
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of Pentaerythritol Tetraacetate.
This document provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety regulations. The following information is curated to support your critical research and development activities by minimizing risks and establishing clear operational plans.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, adherence to prescribed personal protective equipment protocols is mandatory to prevent skin and eye contact, as well as inhalation.[1][2]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.[1][2] | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[1][2] | Prevents direct skin contact. |
| Body Protection | A complete suit protecting against chemicals, or a lab coat. For larger quantities or potential for significant exposure, flame-retardant antistatic protective clothing is advised.[2] | Shields skin from accidental spills and contamination. |
| Respiratory Protection | In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator. | Avoids inhalation of dust particles. |
Operational Procedures: Step-by-Step Handling and Storage
Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Dust Formation: Take measures to avoid the formation and dispersion of dust.[1]
-
Grounding: Use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[1]
-
Personal Hygiene: Wash hands thoroughly after handling and before breaks.[2][3] Contaminated clothing should be removed and washed before reuse.[3][4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][4] Do not ingest or inhale the substance.[3][4]
Storage Protocol:
-
Store in a tightly closed, properly labeled container.[1][4]
-
Store away from incompatible materials and foodstuff containers.[1]
Emergency and Disposal Plans
Immediate and appropriate responses to spills, exposures, and waste disposal are critical for safety and environmental protection.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][4] Seek immediate medical attention.[1][4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][4] If skin irritation or a rash occurs, seek medical advice.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1][4] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1][4] Never give anything by mouth to an unconscious person.[1][4] Call a physician or Poison Control Center immediately.[1] |
Spill and Leak Response:
-
Evacuate: Keep unnecessary personnel away from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1][2]
-
Clean-up: Sweep up the spilled material and place it into a suitable, closed, and labeled container for disposal.[4] Avoid creating dust. Use spark-proof tools.[1]
-
Environmental Protection: Do not allow the substance to enter drains or waterways.[1][2]
Disposal Plan:
-
Product: Dispose of this compound at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] All disposal practices must be in accordance with local, state, and federal regulations.
-
Contaminated Packaging: Dispose of as unused product.[4] Containers can be triple-rinsed and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[1]
Workflow for Handling this compound
Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal, including emergency procedures.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
